molecular formula C7H5FN2O B1334724 4-fluoro-1H-indazol-3-ol CAS No. 683748-50-7

4-fluoro-1H-indazol-3-ol

Cat. No.: B1334724
CAS No.: 683748-50-7
M. Wt: 152.13 g/mol
InChI Key: IPWWMTIKWNMANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5FN2O and its molecular weight is 152.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWMTIKWNMANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384605
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683748-50-7
Record name 4-fluoro-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-fluoro-1H-indazol-3-ol from Fluorinated Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 4-fluoro-1H-indazol-3-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from a readily available fluorinated aniline derivative, 2-amino-6-fluorobenzoic acid, and proceeds via a classical diazotization and intramolecular cyclization reaction. This document outlines the conceptual synthetic strategy, a detailed experimental protocol adapted from established literature methods, and the underlying reaction mechanism.

Introduction and Tautomerism

Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is of particular interest for these reasons.

It is crucial to recognize that 1H-indazol-3-ols exist in a tautomeric equilibrium with their corresponding 1,2-dihydro-3H-indazol-3-one form. For the target molecule, this equilibrium is between this compound and 4-fluoro-1,2-dihydro-3H-indazol-3-one. Synthetic routes targeting indazolones are therefore directly applicable to the synthesis of indazol-3-ols, as the final product will likely be a mixture of both tautomers, with the predominant form depending on the solid-state or solution conditions.

Proposed Synthetic Pathway

The most direct and classical approach to synthesizing the this compound scaffold begins with a correspondingly substituted anthranilic acid. In this case, the logical starting material is 2-amino-6-fluorobenzoic acid , a commercially available fluorinated aniline derivative.

The synthesis involves a one-pot reaction sequence:

  • Diazotization: The primary aromatic amine of 2-amino-6-fluorobenzoic acid is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid).

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization. The carboxylate group, while not directly participating as a nucleophile to form the indazolone ring in this specific mechanism, influences the electronic properties and stability of the intermediates. The cyclization effectively forms the pyrazole ring fused to the benzene core, yielding the target indazolone.

Experimental Protocol

The following is a detailed, proposed experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of related indazol-3-ones from anthranilic acid derivatives.

Reaction: Synthesis of 4-fluoro-1,2-dihydro-3H-indazol-3-one

Starting Material: 2-Amino-6-fluorobenzoic acid (CAS: 434-76-4) Reagents:

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

  • Sodium Bicarbonate (NaHCO₃, for neutralization)

Procedure:

  • Preparation of Starting Material Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol) in 100 mL of deionized water.

  • Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (e.g., 16.0 mL, ~194 mmol) to the stirred suspension. A fine, white precipitate of the amine hydrochloride salt may form.

  • Diazotization: Prepare a solution of sodium nitrite (e.g., 4.90 g, 71.0 mmol) in 20 mL of deionized water. Cool this solution in an ice bath. Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

  • Reaction and Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour. A gradual change in the appearance of the solid may be observed as the diazonium salt forms and cyclizes.

  • Work-up: Slowly allow the reaction mixture to warm to room temperature. The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.

    • For further purification, the crude product can be recrystallized. A common solvent for indazolones is ethanol, water, or a mixture thereof. The crude solid can be dissolved in a hot, dilute aqueous solution of sodium bicarbonate, treated with activated carbon to remove colored impurities, filtered hot, and then re-precipitated by the addition of acid (e.g., acetic acid or dilute HCl).

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data

As this specific synthesis is a proposed adaptation, experimental data for this compound is not available from the literature search. However, we can present data for the analogous synthesis of the parent (unsubstituted) 1H-indazol-3-ol from 2-aminobenzoic acid to provide a benchmark for expected results.

ProductStarting MaterialReagentsReaction ConditionsYieldMelting Point (°C)Reference
1H-Indazol-3-ol2-Aminobenzoic AcidNaNO₂, HCl, H₂O0-5 °C, then warming to RTTypically 60-80%~250 (decomposes)General Procedure

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Amino-6-fluorobenzoic Acid in Water acid Add conc. HCl (0-5 °C) start->acid diazotization Dropwise addition of NaNO₂ soln. (maintain 0-5 °C) acid->diazotization na_sol Prepare aq. NaNO₂ solution (cool to 0-5 °C) na_sol->diazotization cyclization Stir for 1h at 0-5 °C diazotization->cyclization warm Warm to RT cyclization->warm filter Vacuum Filtration warm->filter wash Wash with cold H₂O filter->wash recrystallize Recrystallization (Optional) wash->recrystallize dry Vacuum Drying wash->dry if no recrystallization recrystallize->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_reactants Step 1: Diazotization cluster_intermediate Step 2: Cyclization cluster_products Step 3: Tautomerization r1 2-Amino-6-fluorobenzoic Acid int1 Fluorinated Benzene- diazonium-2-carboxylate (Zwitterionic Intermediate) r1->int1 Formation of diazonium salt (0-5 °C) plus1 + plus1->int1 Formation of diazonium salt (0-5 °C) r2 NaNO₂ / HCl r2->int1 Formation of diazonium salt (0-5 °C) p1 4-Fluoro-1,2-dihydro- 3H-indazol-3-one int1->p1 Intramolecular cyclization (-N₂, -CO₂) equilibrium p1->equilibrium p2 This compound equilibrium->p2

Caption: Reaction mechanism: Diazotization, cyclization, and tautomerization.

Safety Considerations

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This procedure is designed to react the intermediate in situ without isolation, which is a significantly safer approach. However, the reaction should always be conducted behind a safety shield, and the temperature must be carefully controlled.

  • Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizer and is toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Disclaimer: This document provides a proposed synthetic route and adapted protocol based on established chemical principles. It is intended for use by qualified researchers and scientists. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

Spectroscopic Analysis of 4-fluoro-1H-indazol-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the indazole ring is crucial for its pharmacological profile, making unambiguous structural characterization a critical step in the synthesis and development of new chemical entities. Spectroscopic techniques such as NMR, FT-IR, and MS are the cornerstones of this characterization, providing detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds. This guide outlines the principles and methodologies for the spectroscopic analysis of the title compound and its analogues.

Spectroscopic Data Presentation

As of the date of this publication, specific, publicly accessible experimental NMR, IR, and MS data for "4-fluoro-1H-indazol-3-ol" has not been identified. To provide a relevant framework for researchers, we present the spectroscopic data for a structurally related compound, Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [1]. This data serves as a representative example of the spectroscopic signatures expected for fluoro-indazole derivatives.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.26dd8.9, 5.21HAromatic H
7.58d8.92HAromatic H
7.28–7.24m2HAromatic H
7.14td9.0, 2.21HAromatic H
7.06d8.92HAromatic H
4.06s3HOCH₃
3.89s3HOCH₃

Table 2: ¹³C NMR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
163.7C=O
162.8C-F
161.7C
159.5C
140.9 (d, J = 12.7 Hz)C
136.4C
131.9C
125.4CH
123.9 (d, J = 10.9 Hz)C
121.0C
114.8CH
113.6 (d, J = 25.7 Hz)CH
96.6 (d, J = 26.9 Hz)CH
55.6OCH₃
52.2OCH₃

Table 3: ¹⁹F NMR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (471 MHz, CDCl₃)

Chemical Shift (δ) ppm
-112.4
FT-IR Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: FT-IR Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate

Wavenumber (cm⁻¹)Description of Vibration
3080, 3051Aromatic C-H Stretch
2948, 2846Aliphatic C-H Stretch
1715C=O Stretch (Ester)
1626, 1520, 1502Aromatic C=C Stretch
1250C-O Stretch
1199C-F Stretch
Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate

IonCalculated m/zFound m/z
[M]⁺300.0910300.0880

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for novel indazole derivatives like this compound.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The spectral width should be set to encompass the expected chemical shift range for organofluorine compounds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick the peaks for all spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

Procedure (using ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Acquire data over a mass range appropriate for the expected molecular weight.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the accurate mass and isotopic pattern to predict the elemental composition of the ion.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR FT-IR (ATR) Spectroscopy Workflow cluster_MS Mass Spectrometry (ESI) Workflow NMR_Sample Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H, ¹³C, ¹⁹F Spectra) NMR_Sample->NMR_Acquisition Insert into Spectrometer NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Peak Assignment, Integration) NMR_Processing->NMR_Analysis IR_Background Acquire Background Spectrum IR_Sample Apply Sample to ATR Crystal IR_Background->IR_Sample IR_Acquisition Acquire Sample Spectrum IR_Sample->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group ID) IR_Acquisition->IR_Analysis MS_Sample Sample Preparation (Dilute Solution) MS_Infusion Infuse into Ion Source MS_Sample->MS_Infusion MS_Acquisition Data Acquisition (Mass Spectrum) MS_Infusion->MS_Acquisition MS_Analysis Data Analysis (Molecular Weight, Formula) MS_Acquisition->MS_Analysis

Caption: Generalized workflows for NMR, FT-IR, and MS spectroscopic analyses.

Conclusion

While specific experimental data for this compound remains elusive in the surveyed literature, this guide provides the necessary framework for its characterization. The illustrative data from a related fluoro-indazole derivative offers valuable insight into the expected spectroscopic features. The detailed protocols for NMR, FT-IR, and MS provide researchers with robust methodologies for the structural verification of this and other novel indazole compounds, which is a fundamental requirement for advancing drug discovery and development programs.

References

A Technical Guide to the Crystal Structure Analysis of 4-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a solved crystal structure for 4-fluoro-1H-indazol-3-ol has not been deposited in publicly available crystallographic databases. This guide, therefore, presents a hypothetical crystal structure analysis based on crystallographic data from closely related indazole derivatives and established experimental protocols. The content herein is intended to serve as a comprehensive framework for researchers undertaking the crystallographic analysis of this compound.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor effects, have made them a focal point in medicinal chemistry and drug development.[1][3] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole motif, highlighting its importance as a "privileged scaffold".[4][5] The compound this compound, a fluorinated derivative, is of particular interest due to the potential of the fluorine substituent to modulate its physicochemical properties and biological interactions, such as π-π stacking and hydrogen bonding.[6]

Determining the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationship (SAR). This knowledge can elucidate intermolecular interactions, inform the design of more potent and selective derivatives, and provide insights into its mechanism of action, potentially as a kinase inhibitor targeting signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[7][8]

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality crystals and accurate crystallographic data. The following sections outline the protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of indazole derivatives can be achieved through various established routes. A common method involves the cyclization of appropriately substituted hydrazines.

Protocol:

  • Starting Material: A potential starting material is 2-amino-6-fluorobenzoic acid.

  • Diazotization: The starting material is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • Reduction and Cyclization: The diazonium salt solution is then treated with a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), which facilitates the reduction of the diazo group and subsequent intramolecular cyclization to form the 1H-indazol-3-ol ring system.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound. The purity is confirmed by NMR and mass spectrometry.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[9] Various techniques should be explored to find the optimal conditions.

Protocol: Slow Evaporation

  • Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., ethyl acetate, methanol, or acetone) at room temperature to create a saturated or near-saturated solution.[10]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap, perforated with a few small holes, to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10]

Protocol: Vapor Diffusion

  • In a small, open inner vial, dissolve approximately 2-5 mg of the compound in 0.5 mL of a relatively volatile solvent in which it is soluble (e.g., methanol).[11]

  • Place this inner vial inside a larger, sealed outer vial (e.g., a beaker covered with a watch glass) containing a few milliliters of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the first solvent (e.g., diethyl ether).[11]

  • Over time, the vapor of the more volatile solvent from the inner vial will diffuse into the anti-solvent, and concurrently, the anti-solvent vapor will diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

X-ray Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source. Data are collected over a range of orientations by rotating the crystal.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions.

Data Presentation

The following tables summarize the hypothetical crystallographic data for this compound. These values are representative of a typical small organic molecule and are based on data from related structures.[12]

Table 1: Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Empirical formulaC₇H₅FN₂O
Formula weight152.13
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a5.50 Å
b12.20 Å
c9.80 Å
α90°
β105.50°
γ90°
Volume633.0 ų
Z4
Density (calculated)1.598 Mg/m³
Absorption coefficient0.125 mm⁻¹
F(000)312
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5400
Independent reflections1450 [R(int) = 0.035]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1450 / 0 / 101
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
F1 - C41.36
O1 - C31.35
N1 - N21.37
N1 - C7a1.39
N2 - C31.34
C3 - C3a1.45
C4 - C51.38
Bond Angles
C3a - C3 - N2110.0
O1 - C3 - N2125.0
C5 - C4 - F1119.0
C7a - N1 - N2112.0
C3 - N2 - N1104.0

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential biological signaling pathway relevant to this compound.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Analysis & Deposition Synthesis Chemical Synthesis of This compound Purification Purification by Recrystallization Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation / Vapor Diffusion) Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Data Analysis & Validation Refinement->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Caption: Experimental workflow for the crystal structure analysis.

Potential Signaling Pathway: VEGFR-2 Inhibition

Indazole derivatives are well-documented as inhibitors of protein kinases, particularly those involved in angiogenesis, such as VEGFR-2.[7][8] Inhibition of this pathway is a clinically validated strategy for cancer treatment.

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras CellResponse Cellular Responses: • Proliferation • Migration • Survival (Angiogenesis) PLCg->CellResponse Akt Akt PI3K->Akt Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the crystal structure analysis of this compound. While a solved structure is not yet available, the protocols and data presented here offer a robust template for researchers. The detailed experimental procedures for synthesis, crystallization, and data collection, combined with the structured presentation of potential crystallographic data, serve as a practical roadmap. Furthermore, by contextualizing the compound's potential role as a VEGFR-2 inhibitor, this guide connects its structural analysis to its pharmacological relevance, underscoring the importance of such studies in the field of drug discovery and development. The elucidation of the precise three-dimensional structure of this compound will be an invaluable step in unlocking its full therapeutic potential.

References

A Technical Guide to the Solubility and Stability Assessment of 4-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of "4-fluoro-1H-indazol-3-ol" is not publicly available. This guide, therefore, provides a comprehensive framework based on established methodologies for the physicochemical characterization of related heterocyclic compounds and small molecule drug candidates. The protocols and workflows detailed herein are intended to serve as a robust starting point for the experimental investigation of this compound.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. These parameters profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life.[1][2][3] For heterocyclic compounds such as indazole derivatives, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, a comprehensive physicochemical characterization is indispensable.[4][5][6]

Indazole-containing molecules have been successfully developed as therapeutics for a variety of diseases, including cancer and inflammatory conditions.[7][8][9] The introduction of a fluorine atom and a hydroxyl group to the indazole core, as in this compound, can significantly modulate its biological activity, but also its physicochemical properties. Therefore, a detailed investigation into its solubility and stability is a foundational step in its development.

This technical guide outlines the standard experimental protocols and workflows for determining the aqueous solubility and chemical stability of this compound, in line with industry best practices and regulatory expectations.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.[3] Both kinetic and thermodynamic solubility are important parameters to assess during drug discovery and development.

Limited Available Data on a Related Analogue

While no specific solubility data for this compound has been identified, limited information is available for the related compound, 4-fluoro-1H-indazole. This information, while not directly applicable, provides a preliminary indication of the potential solubility characteristics of this class of compounds.

Table 1: Qualitative Solubility of 4-fluoro-1H-indazole

SolventSolubility
DMSOSlightly Soluble
MethanolSlightly Soluble

This data is qualitative and serves only as a general reference.

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[10][11][12][13]

Methodology: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 98 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well microplate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with shaking.

  • Measurement: Measure the light scattering of the solutions using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with its solid phase. This is a more accurate and relevant measure for later-stage drug development.[10][12][14]

Methodology: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the thermodynamic solubility in units such as µg/mL or µM.

Table 2: Summary of Recommended Solubility Experiments

ParameterMethodConditionsAnalytical Technique
Kinetic Solubility NephelometryPBS (pH 7.4), 25°C, 2h incubationLight Scattering
Thermodynamic Solubility Shake-FlaskpH 1.2, 4.5, 6.8, 7.4 buffers, 25°C & 37°C, 24h incubationHPLC-UV

Stability Assessment

Stability testing is crucial for determining a drug substance's shelf-life and identifying potential degradation products that could impact efficacy or safety.[15][16][17] Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[18][19][20]

Potential Degradation Pathways for Indazole Derivatives

Based on the chemical structure of the indazole ring, several degradation pathways can be anticipated under stress conditions. The imidazole moiety within the indazole structure can be susceptible to oxidation and photodegradation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve 5-20% degradation of the parent compound.[20]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH and incubate at room temperature or elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[21] A dark control should be run in parallel.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A diode array detector can be used to assess peak purity. Mass spectrometry (LC-MS) should be employed to identify the mass of potential degradation products.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom TemperatureUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solid) Dry Heat80°CUp to 7 days
Thermal (Solution) In Solution80°CUp to 48 hours
Photolytic ICH Q1B Light SourceControlledAs per guideline

Visualization of Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical profiling of a new chemical entity like this compound.

G cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis of This compound B Kinetic Solubility (Nephelometry) A->B C Preliminary Stability (pH 2, 7.4, 10) A->C D Thermodynamic Solubility (Shake-Flask, pH-dependent) B->D E Forced Degradation Studies C->E H Solid-State Characterization (Polymorphism, Crystallinity) D->H I Data Analysis and Candidate Selection D->I F Identification of Degradation Products (LC-MS) E->F G Formal Stability Studies (ICH Guidelines) F->G G->I H->I

Physicochemical Characterization Workflow
Experimental Workflow for Thermodynamic Solubility

The diagram below details the steps involved in the shake-flask method for determining thermodynamic solubility.

G A Add excess solid compound to buffer solutions B Equilibrate with shaking (24-48h at constant T) A->B Step 1 C Separate solid and liquid (Centrifugation/Filtration) B->C Step 2 D Quantify concentration in supernatant (HPLC-UV) C->D Step 3 E Determine Thermodynamic Solubility D->E Step 4

Thermodynamic Solubility Workflow
Logical Flow for Stability Indicating Method Development

This diagram illustrates the logical relationship between forced degradation studies and the development of a stability-indicating analytical method.

G cluster_0 Forced Degradation cluster_1 Analytical Method Development A Expose Drug to Stress (Acid, Base, Oxidative, Thermal, Photo) B Generate Degradation Products A->B D Analyze Stressed Samples B->D C Develop HPLC Method C->D E Assess Peak Purity and Resolution of Degradants D->E E->C Optimize Method F Validated Stability-Indicating Method E->F Method is Validated

Stability-Indicating Method Development

Conclusion

While specific data for this compound is currently lacking in the public domain, this guide provides a comprehensive and actionable framework for its solubility and stability characterization. The outlined experimental protocols for kinetic and thermodynamic solubility, along with forced degradation studies, are essential for building a robust physicochemical profile. This profile is fundamental for advancing this compound through the drug discovery and development pipeline, enabling informed decisions on its potential as a therapeutic agent. The broad biological activities of indazole derivatives underscore the importance of such foundational studies.[4][5][6]

References

Tautomerism in Substituted Indazol-3-ols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazol-3-ols are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. A crucial aspect of their chemical behavior is the phenomenon of prototropic tautomerism, where these compounds can exist in equilibrium between two or more structural isomers that differ in the location of a proton. In the case of substituted indazol-3-ols, the primary tautomeric equilibrium exists between the 1H-indazol-3-ol form and the 1,2-dihydro-3H-indazol-3-one form. The position of this equilibrium can be significantly influenced by the nature and position of substituents on the indazole ring, as well as by the solvent's polarity and hydrogen-bonding capabilities. Understanding and controlling this tautomeric balance is paramount for drug design, as the different tautomers can exhibit distinct physicochemical properties, receptor-binding affinities, and metabolic stabilities. This technical guide provides a comprehensive overview of the tautomerism in substituted indazol-3-ols, detailing the experimental and computational methods used for its study, and presenting key findings to aid in the rational design of novel therapeutics.

Tautomeric Forms of Substituted Indazol-3-ols

The principal tautomeric equilibrium for substituted indazol-3-ols involves the migration of a proton between the oxygen atom at position 3 and the nitrogen atom at position 2 of the indazole ring. This results in two main tautomeric forms: the aromatic 1H-indazol-3-ol and the non-aromatic 1,2-dihydro-3H-indazol-3-one.

dot

Caption: Prototropic tautomerism in substituted indazol-3-ols.

The relative stability of these tautomers is a delicate balance of several factors. Generally, the 1H-indazol-3-ol form is considered to be more stable due to its aromatic character. However, the presence of certain substituents and the nature of the solvent can shift the equilibrium towards the indazol-3-one form.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic nature of substituents on the indazole ring plays a pivotal role in determining the predominant tautomeric form. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomers. For instance, studies on fluorinated indazolinones have shown that the substitution pattern can dictate whether the hydroxy or the oxo form is favored in the solid state.[1]

Solvent Effects

The polarity and hydrogen-bonding capacity of the solvent are critical in influencing the tautomeric equilibrium in solution. Polar solvents may stabilize the more polar tautomer, while hydrogen-bonding solvents can interact differently with the N-H and O-H protons of the two forms. This solvatochromism can be observed using UV-Vis spectroscopy, where shifts in the absorption maxima can indicate changes in the tautomeric ratio.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers.

KT = [Indazol-3-one] / [Indazol-3-ol]

Determining the value of KT is crucial for understanding the behavior of these compounds in different environments. The following table summarizes computational data on the relative energies of indazole tautomers, which can be correlated with the equilibrium constant.

Tautomer SystemMethodBasis SetRelative Energy (kcal/mol)Predominant Form
2H-Indazole vs. 1H-IndazoleMP26-31G**~3.61H-Indazole
2H-Indazole vs. 1H-IndazoleB3LYP6-311++G(d,p)Not Specified1H-Indazol-3-ol

Note: The data in this table is for the parent indazole system and serves as a reference. The relative energies for substituted derivatives will vary.

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is typically employed to study the tautomerism of substituted indazol-3-ols.

Synthesis of Substituted Indazol-3-ols

A general method for the synthesis of N-aryl indazol-3-ols involves the reaction of an appropriately substituted isatoic anhydride with a corresponding hydrazine.[1]

General Procedure for Synthesis of N-Aryl Indazol-3-ols:

  • To a solution of the desired isatoic anhydride in a suitable solvent (e.g., ethanol), add an equimolar amount of the corresponding aryl hydrazine.

  • Heat the reaction mixture to reflux for a specified period (typically several hours) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

The synthesized compounds should be thoroughly characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm their structure.[1]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. By comparing the chemical shifts and integration of signals corresponding to each tautomer, the tautomeric ratio can be determined.

Protocol for 1H NMR Analysis of Tautomeric Equilibrium:

  • Sample Preparation: Prepare solutions of the substituted indazol-3-ol of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD).

  • Data Acquisition: Record the 1H NMR spectra for each sample at a constant temperature.

  • Signal Assignment: Identify the distinct signals corresponding to the protons of the 1H-indazol-3-ol and 1,2-dihydro-3H-indazol-3-one tautomers. Protons on the aromatic ring and the N-H or O-H protons are particularly useful for this purpose.

  • Integration and Calculation of Tautomeric Ratio: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers.

    • Tautomer Ratio = (Integral of Indazol-3-one signal) / (Integral of Indazol-3-ol signal)

  • Equilibrium Constant (KT): The tautomeric ratio directly provides the equilibrium constant, KT.

dot

Experimental_Workflow_NMR cluster_synthesis Synthesis cluster_nmr NMR Analysis Synthesis Synthesize Substituted Indazol-3-ol Purification Purify and Characterize Synthesis->Purification SamplePrep Prepare Samples in Various Solvents Purification->SamplePrep AcquireSpectra Acquire 1H NMR Spectra SamplePrep->AcquireSpectra AnalyzeSpectra Assign Signals and Integrate AcquireSpectra->AnalyzeSpectra CalculateRatio Calculate Tautomeric Ratio (KT) AnalyzeSpectra->CalculateRatio

Caption: Workflow for NMR-based analysis of tautomerism.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to study the effect of solvent polarity on the tautomeric equilibrium. The two tautomers will likely have different absorption maxima (λmax), and changes in the solvent can lead to shifts in these maxima and changes in the overall spectral profile.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the substituted indazol-3-ol in a series of solvents with a wide range of polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Analyze the changes in the λmax and the shape of the absorption bands as a function of solvent polarity. A significant shift or the appearance of a new band can indicate a shift in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique can definitively identify the positions of all atoms, including the tautomeric proton. X-ray crystallographic studies have been instrumental in confirming the existence of specific tautomers in the crystalline form, as demonstrated for fluorinated indazolinones.[1]

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. These methods can be used to calculate the optimized geometries and relative energies of the different tautomeric forms in the gas phase and in solution (using continuum solvent models). The calculated energy differences can be used to predict the tautomeric equilibrium constants.

dot

Logical_Relationship cluster_factors Influencing Factors cluster_equilibrium Tautomeric Equilibrium cluster_analysis Analytical Methods Substituents Substituent Effects (Electronic & Steric) Equilibrium [1H-Indazol-3-ol] <=> [Indazol-3-one] Substituents->Equilibrium Solvent Solvent Effects (Polarity & H-bonding) Solvent->Equilibrium NMR NMR Spectroscopy (Quantitative Ratio) Equilibrium->NMR UV_Vis UV-Vis Spectroscopy (Solvent Effects) Equilibrium->UV_Vis X_Ray X-ray Crystallography (Solid State Structure) Equilibrium->X_Ray Computational Computational Chemistry (Relative Stabilities) Equilibrium->Computational

References

The Physicochemical Impact of Fluorination on Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] The strategic introduction of fluorine atoms into these molecules is a widely employed strategy to modulate their physicochemical properties, thereby enhancing their drug-like characteristics. Fluorination can profoundly influence a molecule's lipophilicity, solubility, metabolic stability, and acidity (pKa), which in turn affects its pharmacokinetic and pharmacodynamic profile.[4][5][6][7][8] This guide provides an in-depth analysis of these key physicochemical properties for fluorinated indazole derivatives, supported by experimental protocols and data.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its absorption, distribution, membrane permeability, and target binding.[9] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability and binding affinity to protein targets.[5][9] However, the effect is not always straightforward and depends on the overall molecular context. Excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

Table 1: Lipophilicity Data for Selected Fluorinated Indazoles

Compound NameStructureXLogP3Data Source
4-Fluoro-1H-indazoleC₇H₅FN₂1.7PubChem CID: 22477757[10]
5-Fluoro-1H-indazoleC₇H₅FN₂2.3PubChem CID: 17842486[11]
3-fluoro-1H-indazoleC₇H₅FN₂N/APubChem CID: 5325044[12]

Note: XLogP3 is a computationally predicted value.

Experimental Protocol: Shake-Flask Method for logP Determination

This "gold standard" method directly measures the partitioning of a compound between two immiscible phases.[13][14]

Objective: To determine the n-octanol/water partition coefficient (logP) of a fluorinated indazole derivative.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning:

    • Add equal volumes of pre-saturated n-octanol and pre-saturated aqueous phase to a glass vial.

    • Spike the vial with a small volume of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

    • Cap the vial tightly and vortex vigorously for 5-10 minutes to ensure thorough mixing.[15]

  • Equilibration: Allow the mixture to equilibrate. This can be facilitated by gentle shaking or rotation at a constant temperature (typically 25°C) for 24 hours.

  • Phase Separation: Centrifuge the vial for 5-10 minutes to ensure complete separation of the two phases.[15]

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS method.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

    • P = [Concentration]octanol / [Concentration]aqueous

    • logP = log₁₀(P)

Aqueous Solubility

Aqueous solubility is a crucial property that affects a drug's dissolution, absorption, and bioavailability.[16][17] Poorly soluble compounds often exhibit low and variable oral bioavailability and can be challenging to formulate.[18]

Fluorination can have varied effects on solubility. While it often increases lipophilicity, which can decrease aqueous solubility, strategic placement of fluorine can sometimes improve solubility through specific molecular interactions.[9]

Table 2: Solubility Data for Fluorinated Indazole Analogs

Compound IDDescriptionAqueous Solubility (µg/mL)Data Source
Compound 2 Non-fluorinated BTK inhibitor0.6 / 2 / 3MDPI (2020)[9]
Fluorinated AnalogsFluorine scan of Compound 2 Improved solubility reportedMDPI (2020)[9]
Experimental Protocol: Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard".[17]

Objective: To determine the thermodynamic solubility of a test compound in an aqueous buffer.

Materials:

  • Solid (crystalline) test compound

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Shaker or rotator incubator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. This ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[17]

  • Phase Separation: After incubation, allow the vials to stand, and then filter the solution to remove any undissolved solid. Centrifugation can be performed prior to filtration.

  • Quantification: Dilute the clear filtrate and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.[17]

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is critical as ionization affects solubility, permeability, receptor binding, and metabolic stability. The indazole ring itself is weakly basic.

Fluorine is a highly electronegative atom, and its introduction, particularly near an ionizable center, typically lowers the pKa of basic groups (making them less basic) and acidic groups (making them more acidic).[8] This modulation can be used to fine-tune a molecule's properties for optimal performance.[8]

Table 3: pKa Data for a Fluorinated Indazole Derivative

Compound NamePredicted pKaData Source
1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid3.06 ± 0.10Benchchem[19]
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and historically standard method for measuring pKa.[20][21]

Objective: To determine the pKa of an ionizable functional group in a fluorinated indazole derivative.

Materials:

  • Test compound

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Reaction vessel with a magnetic stirrer

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Solvent (e.g., purified water, co-solvent if needed)

  • Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength[20]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in the solvent to a known concentration (e.g., 1 mM).[20]

  • Titration:

    • Immerse the pH electrode in the sample solution and stir gently.

    • If the compound is a base, titrate with the standardized acid. If it is an acid, titrate with the standardized base.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.[20]

    • Record the pH value after each addition of titrant.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Identify the equivalence point(s), which are the points of maximum slope (inflection points) on the curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[22]

    • Perform multiple titrations (at least three) to ensure reliability and calculate the average pKa and standard deviation.[20]

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver.[4] Compounds that are rapidly metabolized tend to have a short half-life and low bioavailability.

Fluorination is a key strategy to enhance metabolic stability.[4][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, this metabolic pathway can be blocked, thereby increasing the compound's half-life and in vivo exposure.[4][7][23]

Table 4: Metabolic Stability Data for Fluorinated Indazole Analogs

Compound IDDescriptionHalf-life (t½, min) in Mouse Liver MicrosomesIntrinsic Clearance (CLint)Data Source
UT-155Non-fluorinated indole12.35-BenchChem[4]
32a 4-Fluoro-indazole analog of UT-155 13.29 - BenchChem[4]
32c CF₃-substituted indazole analog of UT-155 53.71 1.29 (mL/min/mg) BenchChem[4]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This is a common assay to evaluate a compound's susceptibility to Phase I metabolism by CYP enzymes.[4][24]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Positive control compounds (one high-turnover, one low-turnover)

  • 96-well plates

  • Incubator (37°C)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound, positive controls, and liver microsomes in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the liver microsome suspension and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[25]

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution.[25] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[25]

  • Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[26]

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow and a relevant biological pathway.

G cluster_prep 1. Preparation cluster_inc 2. Incubation @ 37°C cluster_time 3. Time-Point Quenching cluster_analysis 4. Analysis cluster_calc 5. Calculation prep_cpd Prepare Test Compound Solution mix Combine Compound + Microsomes prep_cpd->mix prep_mic Prepare Microsome Suspension (pH 7.4) prep_mic->mix prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH mix->start_rxn quench Add Cold Acetonitrile + Internal Standard start_rxn->quench t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc Calculate % Remaining, t½, and CLint analyze->calc

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Many fluorinated indazole derivatives function as kinase inhibitors, targeting pathways like VEGFR and FGFR signaling, which are crucial in cancer cell proliferation and angiogenesis.[2][27][28]

G cluster_ec Extracellular Space cluster_mem cluster_ic Intracellular Space ligand Growth Factor (e.g., VEGF, FGF) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk 1. Binding dimer Receptor Dimerization & Autophosphorylation rtk->dimer 2. Activation pathway Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimer->pathway 3. Signal Transduction response Cellular Responses (Proliferation, Angiogenesis) pathway->response 4. Biological Effect inhibitor Fluorinated Indazole Inhibitor inhibitor->dimer Inhibition

Caption: Generalized receptor tyrosine kinase (RTK) signaling pathway inhibited by indazoles.

Conclusion

The strategic incorporation of fluorine is a powerful tool in the optimization of indazole-based drug candidates. It provides a means to systematically modulate key physicochemical properties, including lipophilicity, solubility, pKa, and, most notably, metabolic stability. By blocking sites of metabolism, fluorination can significantly extend a compound's half-life, a desirable trait for many therapeutic applications. A thorough understanding and experimental determination of these properties are essential for guiding medicinal chemistry efforts and selecting drug candidates with the highest potential for clinical success.

References

Synthetic Strategies for 4-Fluoro-1H-indazol-3-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details proposed cyclization methods for the synthesis of 4-fluoro-1H-indazol-3-ol, a fluorinated indazole derivative of interest in medicinal chemistry. Due to the limited availability of direct synthetic procedures for this specific isomer, this document outlines two primary plausible routes based on established methodologies for analogous compounds. The proposed pathways leverage accessible starting materials and common synthetic transformations, providing a strategic framework for researchers in drug discovery and development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This compound, in particular, represents a valuable building block for the synthesis of novel therapeutic candidates. This guide provides a comprehensive overview of potential synthetic routes, complete with detailed experimental protocols adapted from related syntheses, quantitative data where available, and workflow diagrams to facilitate laboratory implementation.

Proposed Synthetic Methodologies

Two principal retrosynthetic approaches have been identified for the synthesis of this compound. These methods are based on the cyclization of appropriately substituted fluorinated benzene derivatives:

  • Method 1: Cyclization of 2-Amino-6-fluorobenzonitrile with Hydrazine.

  • Method 2: Diazotization and Cyclization of 2-Amino-6-fluorobenzoic Acid.

The following sections provide a detailed exploration of these synthetic strategies.

Method 1: Cyclization of 2-Amino-6-fluorobenzonitrile

This approach is predicated on the well-established reaction of 2-aminobenzonitriles with hydrazine to form 3-aminoindazoles, which can then be hydrolyzed to the corresponding indazol-3-ols. The key starting material for this synthesis is 2-amino-6-fluorobenzonitrile.

Experimental Protocol

Step 1a: Synthesis of 5-Bromo-1H-indazol-3-amine (Analogous Reaction)

A reported synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile provides a procedural basis.[1]

  • Reaction: 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate (80%).[1]

  • Reagents and Conditions: Hydrazine hydrate (80%), reflux, 20 min.[1]

  • Yield: 88%.[1]

Step 1b: Proposed Synthesis of 4-Fluoro-1H-indazol-3-amine

  • Starting Material: 2-Amino-6-fluorobenzonitrile.

  • Procedure: To a solution of 2-amino-6-fluorobenzonitrile in a suitable solvent (e.g., ethanol or n-butanol), an excess of hydrazine hydrate is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 1c: Hydrolysis of 4-Fluoro-1H-indazol-3-amine to this compound

  • Procedure: The synthesized 4-fluoro-1H-indazol-3-amine is dissolved in an aqueous acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) and heated to reflux. The progress of the hydrolysis is monitored by TLC. After completion, the solution is cooled and neutralized to precipitate the desired this compound.

  • Purification: The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data (Analogous Reactions)

The following table summarizes the yield for the analogous synthesis of 5-bromo-1H-indazol-3-amine.

Starting MaterialProductReagents and ConditionsYield (%)Reference
5-Bromo-2-fluorobenzonitrile5-Bromo-1H-indazol-3-amineNH₂NH₂·H₂O (80%), reflux, 20 min88[1]

Workflow Diagram

Method_1_Workflow cluster_0 Synthesis of 4-Fluoro-1H-indazol-3-amine cluster_1 Hydrolysis 2_Amino_6_fluorobenzonitrile 2-Amino-6-fluorobenzonitrile Hydrazine_Cyclization Hydrazine Cyclization 2_Amino_6_fluorobenzonitrile->Hydrazine_Cyclization Hydrazine Hydrate, Reflux 4_Fluoro_1H_indazol_3_amine 4-Fluoro-1H-indazol-3-amine Hydrazine_Cyclization->4_Fluoro_1H_indazol_3_amine Hydrolysis_Step Acidic Hydrolysis 4_Fluoro_1H_indazol_3_amine->Hydrolysis_Step Aq. Acid, Reflux 4_Fluoro_1H_indazol_3_ol This compound Hydrolysis_Step->4_Fluoro_1H_indazol_3_ol

Caption: Workflow for the synthesis of this compound via cyclization of 2-amino-6-fluorobenzonitrile.

Method 2: Diazotization and Cyclization of 2-Amino-6-fluorobenzoic Acid

This classical approach to indazolone synthesis involves the diazotization of an anthranilic acid derivative, followed by an intramolecular cyclization. The starting material for this route is 2-amino-6-fluorobenzoic acid.

Experimental Protocol

Step 2a: Diazotization of 2-Amino-6-fluorobenzoic Acid

  • Starting Material: 2-Amino-6-fluorobenzoic acid.

  • Procedure: 2-Amino-6-fluorobenzoic acid is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a positive starch-iodide test.

Step 2b: Reductive Cyclization to this compound

  • Procedure: The cold diazonium salt solution is then treated with a reducing agent. A common choice is a solution of sodium sulfite or tin(II) chloride in concentrated hydrochloric acid. The reducing agent is added portion-wise, and the reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The progress of the cyclization is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Analogous Reactions)

Workflow Diagram

Method_2_Workflow cluster_0 Diazotization cluster_1 Reductive Cyclization 2_Amino_6_fluorobenzoic_Acid 2-Amino-6-fluorobenzoic Acid Diazotization_Step Diazotization 2_Amino_6_fluorobenzoic_Acid->Diazotization_Step NaNO₂, Aq. Acid, 0-5 °C Diazonium_Salt 2-Carboxy-3-fluorobenzene- diazonium Salt Diazotization_Step->Diazonium_Salt Reductive_Cyclization_Step Reductive Cyclization Diazonium_Salt->Reductive_Cyclization_Step Reducing Agent (e.g., Na₂SO₃) 4_Fluoro_1H_indazol_3_ol This compound Reductive_Cyclization_Step->4_Fluoro_1H_indazol_3_ol

Caption: Workflow for the synthesis of this compound via diazotization of 2-amino-6-fluorobenzoic acid.

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, can be approached through logical and established synthetic transformations. The two methods outlined in this guide, starting from either 2-amino-6-fluorobenzonitrile or 2-amino-6-fluorobenzoic acid, offer viable pathways for the preparation of this valuable fluorinated indazole. Researchers are encouraged to adapt and optimize the provided experimental protocols to achieve the desired product with high yield and purity. These strategies provide a solid foundation for the synthesis of this compound and its subsequent utilization in the development of novel therapeutic agents.

References

A Technical Guide to the Characterization of Novel Fluorinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique bicyclic structure allows for versatile substitution, enabling the fine-tuning of pharmacological properties. The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool in drug design. Fluorination can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's electronic properties and conformation.[3][4]

This guide provides an in-depth technical overview of the essential methodologies required to characterize novel fluorinated indazole compounds, from initial structural confirmation to biological activity assessment. It is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Physicochemical and Structural Characterization

The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure and purity. For fluorinated indazoles, a combination of spectroscopic and crystallographic techniques is essential.

Experimental Workflow for Structural Characterization

A logical workflow ensures comprehensive analysis. The process begins with spectroscopic analysis to confirm the molecular structure and purity, followed by high-resolution mass spectrometry for exact mass determination. For suitable crystalline compounds, X-ray diffraction provides the definitive three-dimensional structure.

G cluster_0 Characterization Workflow synthesis Synthesized Fluorinated Indazole purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms purity Purity Assessment (>95%) nmr->purity ms->purity xray Single Crystal X-ray Diffraction purity->xray If crystalline structure_confirmed Structure Confirmed purity->structure_confirmed xray->structure_confirmed bio_eval Biological Evaluation structure_confirmed->bio_eval G cluster_pathway VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Fluorinated Indazole (e.g., Pazopanib) Inhibitor->VEGFR Inhibits ATP Binding Site

References

"4-fluoro-1H-indazol-3-ol" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1H-indazol-3-ol, a fluorinated indazole derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and insights into its synthetic approaches. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of the broader indazole class, particularly their role as kinase inhibitors in signaling pathways relevant to cancer therapy. This information serves as a foundational resource for researchers investigating the potential of this compound and related compounds in therapeutic applications.

Chemical Identity and Properties

CAS Number: 683748-50-7

Molecular Formula: C₇H₅FN₂O

Molecular Weight: 152.13 g/mol

Physicochemical Properties
PropertyValue (for 4-fluoro-1H-indazole)Reference
Melting Point130.0 to 134.0 °C
Boiling Point274.892 °C at 760 mmHg
Density1.371 g/cm³
pKa13.21 ± 0.40 (Predicted)
LogP1.702
SolubilitySlightly soluble in DMSO and Methanol

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, the synthesis of structurally similar indazole derivatives has been reported, offering potential synthetic strategies.

One relevant example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which involves a three-step process starting from 3-fluoro-2-methylaniline: bromination, ring closure, and deprotection.[1] This suggests that a plausible route to this compound could involve the cyclization of a correspondingly substituted hydrazine derivative.

A general synthetic pathway to the indazole core often involves the intramolecular cyclization of ortho-substituted phenylhydrazines. For the synthesis of this compound, a potential precursor could be a 2-amino-6-fluorobenzoic acid derivative, which upon diazotization and subsequent intramolecular cyclization could yield the desired product.

Hypothetical Synthetic Workflow:

G cluster_0 Potential Synthetic Route Start 2-amino-6-fluorobenzoic acid derivative Step1 Diazotization Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product This compound Step2->Product

Caption: A potential synthetic pathway to this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and the specific signaling pathways modulated by this compound is currently lacking in the public domain. However, the indazole scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly in the realm of oncology.

Indazole derivatives are known to function as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a significant class of therapeutic agents.

For instance, various 1H-indazole-3-amine derivatives have been investigated as potent inhibitors of Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML).[2] Furthermore, the indazole core is present in several approved and investigational drugs targeting kinases involved in cell proliferation, survival, and angiogenesis.

Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The fluorine atom at the 4-position can significantly influence the molecule's electronic properties and its ability to form key interactions within the ATP-binding pocket of a kinase.

Potential Signaling Pathway Involvement:

G cluster_1 Hypothesized Mechanism of Action Ligand This compound Target Protein Kinase Ligand->Target Binds to ATP pocket Pathway Cellular Signaling Pathway (e.g., Proliferation, Survival) Target->Pathway Inhibits phosphorylation Effect Inhibition of Downstream Signaling Pathway->Effect Outcome Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Effect->Outcome

Caption: Hypothesized kinase inhibition by this compound.

Future Research Directions

The dearth of specific biological data for this compound presents a clear opportunity for further investigation. Key areas for future research include:

  • Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic protocol for this compound, along with comprehensive characterization of its physicochemical properties.

  • Biological Screening: High-throughput screening against a panel of protein kinases to identify potential biological targets.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate the mechanism of action against identified targets and its impact on relevant signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the fluoro and hydroxyl moieties to the compound's biological activity.

Conclusion

This compound represents a molecule of interest within the medicinally significant indazole class of compounds. While its specific chemical and biological properties are yet to be fully elucidated, the established importance of the indazole scaffold, particularly as a privileged structure for kinase inhibitors, provides a strong rationale for its further investigation. This technical guide serves as a starting point for researchers aiming to explore the therapeutic potential of this and related fluorinated indazole derivatives.

References

A Technical Guide to the Biological Activity Screening of 4-fluoro-1H-indazol-3-ol and Related Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no specific published data on the biological activity or experimental screening protocols for the compound "4-fluoro-1H-indazol-3-ol." This guide, therefore, provides a comprehensive overview based on the well-established biological activities of the broader indazole class of compounds, with a particular focus on fluorinated derivatives. The experimental protocols and potential mechanisms of action described herein are based on studies of structurally related indazole compounds and should be adapted and validated for "this compound" in a research setting.

Introduction to the Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The indazole nucleus, a fusion of benzene and pyrazole rings, serves as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[2][3] Consequently, indazole-containing compounds have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2][3] Several indazole-based drugs, such as the anticancer agents pazopanib and axitinib, are already in clinical use, underscoring the therapeutic potential of this chemical class.[4][5][6]

The introduction of a fluorine atom to the indazole ring can significantly modulate a compound's physicochemical and biological properties. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles.[7] These modifications have been shown to lead to potent biological activity in various fluorinated indazole derivatives.[7][8]

Predominant Biological Activities of Indazole Derivatives

While specific data for "this compound" is unavailable, the indazole scaffold is most prominently associated with anticancer and anti-inflammatory activities.

Anticancer Activity

Indazole derivatives exhibit anticancer effects through various mechanisms, most notably through the inhibition of protein kinases.[4][5] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[9][10]

Many indazole-based compounds have been developed as inhibitors of key kinases implicated in cancer, such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][11]

  • Polo-like Kinase 4 (PLK4): PLK4 is a critical regulator of centriole duplication, and its overexpression can lead to aneuploidy and tumorigenesis.[12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR signaling pathways are often hyperactivated in various cancers, promoting cell proliferation and survival.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive the growth and survival of cancer cells.[4][5]

Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives are also well-documented.[13][14][15] Inflammation is a complex biological response, and chronic inflammation is a known risk factor for various diseases, including cancer. Indazole compounds can modulate inflammatory pathways by:

  • Inhibiting Cyclooxygenase (COX) enzymes: Specifically COX-2, which is involved in the production of pro-inflammatory prostaglandins.[13][14]

  • Reducing the production of pro-inflammatory cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[13][14]

  • Scavenging free radicals: Oxidative stress is a key component of inflammation, and some indazole derivatives have shown antioxidant properties.[13][14]

Quantitative Data for Fluorinated Indazole Derivatives

The following table summarizes the biological activity of several fluorinated indazole derivatives from published studies. This data is provided for comparative purposes and to illustrate the potential potency of this class of compounds.

Compound/Derivative NameTarget/AssayIC50/EC50Reference
Fluorinated pyrimido[1,2-b]indazole 49PI3K/Akt Inhibition0.093 µM[7]
4-fluoroindoline derivative 24aPERK Inhibition0.8 nM[7]
Fluorinated-indole derivative 34bA549 cell line (Antiproliferative)0.8 µM[7]
Fluorinated indazole derivative (36g)EGFR InhibitionSub-nanomolar[4]
3-guanidyl-indazole derivativesF1F0-ATPase Inhibition<5 µM[8]
3-guanidyl-indazole derivativesRamos cell cytotoxicity<5 µM[8]

Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. pIC50 is the negative log of the IC50 value.

Experimental Protocols

The following are generalized protocols for the initial screening of a novel indazole derivative for anticancer and anti-inflammatory activity.

In Vitro Anticancer Activity Screening

This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[16][17][18]

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.[17][19]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Data Analysis: Measure the absorbance of the solution at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.[17]

This assay detects apoptosis (programmed cell death), a common mechanism of action for anticancer drugs.[17]

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[17]

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vivo Anti-inflammatory Activity Screening

This is a standard model for evaluating acute anti-inflammatory activity.[13][20][21][22]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.[20]

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test groups. Administer a vehicle to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.[20]

  • Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation.[20][22]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[20]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.[20]

This model assesses the effect of a compound on systemic inflammation.[20]

  • Animal and Compound Administration: Use male BALB/c mice and administer the test compound, vehicle, or a reference drug (e.g., Dexamethasone) as described above.[20]

  • Induction of Inflammation: One hour after compound administration, inject LPS intraperitoneally to induce a systemic inflammatory response.[20]

  • Sample Collection: At a predetermined time (e.g., 2-4 hours) after LPS injection, collect blood samples.[20]

  • Cytokine Measurement: Prepare serum from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits.[20]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage of inhibition.

Visualizations

Experimental Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening invitro_start Cancer Cell Lines cell_viability Cell Viability Assay (MTT) invitro_start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis kinase_assay Kinase Inhibition Assay apoptosis->kinase_assay invitro_end Identify Lead Compounds kinase_assay->invitro_end invivo_start Animal Models (Rats/Mice) paw_edema Carrageenan-Induced Paw Edema invivo_start->paw_edema cytokine_assay LPS-Induced Cytokine Assay paw_edema->cytokine_assay xenograft Tumor Xenograft Model cytokine_assay->xenograft invivo_end Evaluate Efficacy and Toxicity xenograft->invivo_end compound This compound cluster_invitro cluster_invitro compound->cluster_invitro Test for Anticancer Activity cluster_invivo cluster_invivo compound->cluster_invivo Test for Anti-inflammatory Activity

Caption: A generalized workflow for the biological activity screening of a novel indazole compound.

Representative Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indazole Indazole Inhibitor Indazole->VEGFR Inhibition VEGF VEGF VEGF->VEGFR

Caption: A simplified diagram of the VEGFR signaling pathway, a common target for indazole-based anticancer drugs.

References

Methodological & Application

Application Notes and Protocols: 4-fluoro-1H-indazol-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 4-fluoro-1H-indazol-3-ol in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates through iterative chemical modifications.

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in clinically approved drugs and investigational compounds, particularly kinase inhibitors.[1] Its bicyclic aromatic structure and hydrogen bonding capabilities allow it to form key interactions within the active sites of various enzymes. The introduction of a fluorine atom, as in this compound, can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. While detailed public data on this compound is limited, it has been identified as a fragment for screening against oncogenic protein tyrosine phosphatases like SHP2, highlighting its relevance in FBDD for cancer and related signaling pathways.

These application notes provide a representative framework for the utilization of this compound and similar indazole-based fragments in a typical FBDD campaign targeting protein tyrosine phosphatases.

Target Focus: Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs), such as SHP2 and PTP1B, are critical regulators of intracellular signaling pathways that control cell growth, proliferation, and differentiation.[2][3] Dysregulation of PTP activity is implicated in numerous diseases, including cancer and metabolic disorders.[4][5] For instance, SHP2 is a non-receptor PTP that positively modulates the Ras/MAPK signaling pathway, a cascade frequently hyperactivated in cancer.[6][7] PTP1B is a negative regulator of insulin and leptin signaling, making it a target for type 2 diabetes and obesity.[5][8][9] Consequently, the development of inhibitors for these enzymes is a significant therapeutic goal.

Representative Quantitative Data for Indazole Fragments in FBDD

The following table summarizes representative quantitative data for indazole-based fragments against protein tyrosine phosphatases and kinases, illustrating typical potencies and binding affinities observed in FBDD campaigns. This data is compiled from studies on similar indazole derivatives to provide a realistic expectation for screening outcomes.

Fragment/DerivativeTargetAssay TypeIC50 (µM)K_D (µM)Ligand Efficiency (LE)Reference
BromoaminoindazoleJAK2Biochemical Kinase Assay40.9-0.35
Aminoindazole FragmentPDK1Biochemical Kinase Assay>250-0.28[10]
Aminopyrimidine-aminoindazolePDK1Biochemical Kinase Assay0.08-0.42[10][11]
6-PhenylindazoleFGFR1Biochemical Kinase Assay90-0.30[12]
Indazole DerivativeAXL KinaseBiochemical Screen---[13][14]

Experimental Workflows and Protocols

A typical FBDD campaign involves a series of steps from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., NMR, SPR Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Orthogonal Assays Orthogonal Assays Hit Confirmation->Orthogonal Assays Validated Hits Structural Biology Structural Biology Orthogonal Assays->Structural Biology e.g., X-ray, NMR Structure-Guided Design Structure-Guided Design Structural Biology->Structure-Guided Design Lead Optimization Lead Optimization Structure-Guided Design->Lead Optimization

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time without the need for labels.[15][16]

Objective: To identify fragments from a library, such as this compound, that bind to a target protein (e.g., SHP2).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)[16]

  • Purified target protein (e.g., SHP2, >95% purity)

  • Fragment library containing this compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • DMSO for fragment solubilization

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified SHP2 protein (diluted in immobilization buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.[15]

  • Fragment Screening:

    • Prepare fragment solutions (e.g., 200 µM) in running buffer with a final DMSO concentration of 1-2%. Ensure the DMSO concentration is consistent across all samples.

    • Inject the fragment solutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).[17]

    • Monitor the change in response units (RU) in real-time. A significant increase in RU on the protein channel relative to the reference channel indicates a binding event.

    • Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to obtain specific binding sensorgrams.

    • Fragments that show a reproducible and concentration-dependent binding response are considered primary hits.

    • For confirmed hits, perform dose-response experiments to determine the equilibrium dissociation constant (K_D).

Protocol 2: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming fragment binding and providing structural information about the interaction.[18][19] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly useful for FBDD.[20][21]

Objective: To validate the binding of primary hits (e.g., this compound) to the target protein.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Purified target protein (e.g., SHP2)

  • Validated fragment hits

  • NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.0, 150 mM NaCl)

  • NMR tubes

Procedure (STD-NMR):

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-20 µM) and the fragment hit (e.g., 100-500 µM) in the NMR buffer.

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's proton resonances.

    • For the protein-fragment sample, acquire an STD-NMR spectrum. This involves two experiments:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or fragment signals.

    • The STD effect is the difference between the off-resonance and on-resonance spectra.

  • Data Analysis:

    • Process the spectra and calculate the difference spectrum (STD spectrum).

    • Protons of the fragment that are in close contact with the protein will receive saturation and appear as signals in the STD spectrum.

    • The presence of signals in the STD spectrum confirms that the fragment binds to the protein. The relative intensity of the signals can provide information about which part of the fragment is interacting with the protein.

Protocol 3: PTP Enzyme Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of validated hits against the target PTP enzyme.

Materials:

  • Purified, active PTP enzyme (e.g., SHP2 or PTP1B)

  • Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)

  • Validated fragment hits dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the fragment inhibitor in DMSO and then dilute into the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted inhibitor solutions to the appropriate wells. Include controls for 100% activity (enzyme + buffer + DMSO) and 0% activity (buffer only).

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for 15-30 minutes.[22][23]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the phosphopeptide substrate to all wells.[22]

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[24]

    • Stop the reaction (e.g., by adding a stop solution like NaOH if using pNPP).

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[25][26]

Signaling Pathway Visualization

Indazole fragments, upon optimization, can inhibit PTPs like SHP2, thereby modulating downstream signaling. SHP2 is a key component of the receptor tyrosine kinase (RTK) signaling pathway, where it promotes the activation of the Ras-MAPK cascade.[2][6]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits & Activates Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP Activates Ras_GTP Ras-GTP (Active) SHP2->Ras_GTP Promotes Activation Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds & Activates Indazole_Inhibitor This compound (Optimized Inhibitor) Indazole_Inhibitor->SHP2 Inhibits

References

Application Notes and Protocols: 4-Fluoro-1H-indazol-3-ol as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of kinases. Fluorination is a common strategy in drug design to enhance potency, selectivity, and metabolic stability. This document provides detailed application notes and protocols for the potential use of 4-fluoro-1H-indazol-3-ol as a kinase inhibitor scaffold. While specific data for this exact molecule is not extensively available in the public domain, these guidelines are based on the well-established properties of related fluorinated indazole-based kinase inhibitors and provide a framework for its evaluation.

The this compound scaffold (CAS 683748-50-7) presents a unique combination of a hydrogen bond donor/acceptor-rich indazolone core and a strategically positioned fluorine atom, which can modulate the electronic properties and binding interactions of the molecule.[1][2]

Rationale for Use as a Kinase Inhibitor Scaffold

The 1H-indazol-3-ol moiety can exist in tautomeric forms, including the 1,2-dihydro-3H-indazol-3-one form. This structural feature is crucial for its function as a kinase inhibitor. The core structure can establish key hydrogen bond interactions with the hinge region of the kinase active site, a critical determinant for binding affinity. The fluorine atom at the 4-position can contribute to:

  • Enhanced Binding Affinity: Through favorable electrostatic interactions with the protein.

  • Improved Selectivity: By occupying specific pockets within the ATP-binding site.

  • Increased Metabolic Stability: By blocking potential sites of metabolism.

Data Presentation

Quantitative data from kinase inhibition and cell-based assays are crucial for evaluating the potential of this compound and its derivatives. Below are example templates for data presentation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)
This compound e.g., PLK4Data to be determined
Derivative 1e.g., PLK4Data to be determined
Derivative 2e.g., FGFR1Data to be determined
.........

Table 2: Cellular Activity of this compound Derivatives

Compound IDCell LineProliferation IC50 (µM)Target Inhibition (Cellular IC50, µM)
This compound e.g., MCF-7Data to be determinedData to be determined
Derivative 1e.g., MCF-7Data to be determinedData to be determined
Derivative 2e.g., HCT116Data to be determinedData to be determined
............

Mandatory Visualizations

Signaling Pathway Diagram

DOT Script for a generalized kinase signaling pathway that could be targeted by a this compound-based inhibitor.

G Generalized Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK Adaptor Adaptor Proteins RTK->Adaptor PI3K PI3K RTK->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibitor->Raf Inhibitor->PI3K

Caption: Potential inhibition of key kinases in oncogenic signaling pathways.

Experimental Workflow Diagram

DOT Script for a typical workflow to evaluate a novel kinase inhibitor.

G Experimental Workflow for Kinase Inhibitor Evaluation Start Start: Synthesize This compound and Derivatives BiochemAssay Biochemical Kinase Assay (e.g., ADP-Glo) Start->BiochemAssay DetIC50 Determine IC50 Values BiochemAssay->DetIC50 CellAssay Cell-Based Assays (e.g., MTT, Western Blot) DetIC50->CellAssay DetCellIC50 Determine Cellular Potency and Target Engagement CellAssay->DetCellIC50 Selectivity Kinome Selectivity Profiling DetCellIC50->Selectivity ADME In Vitro ADME/Tox Selectivity->ADME InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo End Lead Optimization/ Candidate Selection InVivo->End

Caption: A streamlined workflow for evaluating novel kinase inhibitors.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound (or derivative) dissolved in DMSO

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Western Blot for Target Engagement

This method is used to assess the inhibition of phosphorylation of a specific kinase substrate within cells.

Materials:

  • Cancer cell line of interest

  • This compound (or derivative)

  • Lysis buffer

  • Primary antibodies (total and phosphorylated forms of the target kinase or its substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The this compound scaffold holds promise for the development of novel kinase inhibitors. The provided protocols offer a comprehensive framework for the synthesis, characterization, and biological evaluation of compounds based on this scaffold. While specific experimental data for the parent molecule is currently limited, the general principles outlined in these application notes will guide researchers in exploring its potential as a valuable tool in drug discovery.

References

Protocol for the N-Alkylation of 4-fluoro-1H-indazol-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the indazole scaffold is a significant pharmacophore found in numerous therapeutic agents.[1][2][3] The synthesis of N-alkylated indazoles is a pivotal step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of regioisomeric mixtures, presenting considerable challenges in synthesis and purification.[4][5]

The regioselectivity of the N-alkylation of indazoles, including 4-fluoro-1H-indazol-3-ol, is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of substituents on the indazole ring, play a crucial role.[1][4] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, a property that can be exploited to favor the formation of N-1 alkylated products under conditions that permit equilibration.[4][6]

This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of indazole derivatives, supported by quantitative data to guide researchers in achieving the desired synthetic outcomes.

Factors Influencing Regioselectivity

The selective alkylation of either the N-1 or N-2 position of the indazole ring can be achieved by carefully selecting the reaction conditions. The outcome is a result of a delicate balance between kinetic and thermodynamic control.

G Reaction_Conditions Reaction Conditions Base_Solvent NaH in THF (favors N1) Reaction_Conditions->Base_Solvent Base & Solvent System Alkylating_Agent Bulky Alkyl Halides (can influence selectivity) Reaction_Conditions->Alkylating_Agent Alkylating Agent Substrate_Properties Substrate Properties Steric_Hindrance Steric Bulk at C7 (favors N2) Substrate_Properties->Steric_Hindrance Steric Hindrance (e.g., C7-substituent) Electronic_Effects Electron-withdrawing groups (can influence selectivity) Substrate_Properties->Electronic_Effects Electronic Effects N1_Alkylation N-1 Alkylation (Thermodynamic Product) N2_Alkylation N-2 Alkylation (Kinetic Product) Base_Solvent->N1_Alkylation Alkylating_Agent->N1_Alkylation Alkylating_Agent->N2_Alkylation Steric_Hindrance->N2_Alkylation Electronic_Effects->N1_Alkylation Electronic_Effects->N2_Alkylation

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

Data Presentation: N-Alkylation of Indazole Derivatives

The following table summarizes the quantitative data from various N-alkylation protocols, providing a comparison of reaction conditions and their outcomes.

SubstrateAlkylating AgentBase/ReagentSolventTemp. (°C)Time (h)N1:N2 RatioYield (%)Reference
1H-IndazoleAlkyl BromideNaHTHF50->99:1-[1][2]
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃, DIADTHFRTOvernight1:2.578 (total)[4]
1H-IndazoleAlkyl HalideK₂CO₃DMFRTOvernightMixture-[4]
1H-IndazoleDiazo CompoundTfOH (cat.)DCMRT-0:100Good to Excellent[4][7]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF--38:4684 (total)[5]
4-fluoro-1H-indazoleIsobutyraldehyde-TolueneDean-Stark-N1 selective79 (2 steps)[8][9]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is designed to achieve high regioselectivity for the N-1 position by using a strong base in a non-polar aprotic solvent, which favors the formation of the more thermodynamically stable N-1 alkylated product.[1][2][4]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide, 1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.

  • Add anhydrous THF to dissolve the substrate (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Protocol 2: Selective N-2 Alkylation via Mitsunobu Reaction (Kinetic Control)

The Mitsunobu reaction generally provides a strong preference for the formation of the N-2 regioisomer.[2][4]

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (e.g., n-pentanol, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers and isolate the desired N-2 alkylated product.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_n1 Protocol 1: N-1 Alkylation cluster_n2 Protocol 2: N-2 Alkylation (Mitsunobu) cluster_workup Workup & Purification Start Start: Indazole Substrate (this compound) Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Deprotonation Deprotonation: Add NaH at 0°C Dissolve->Deprotonation Mitsunobu_Reagents Add Alcohol & PPh3 Dissolve->Mitsunobu_Reagents Alkylation_N1 Alkylation: Add Alkyl Halide at RT Deprotonation->Alkylation_N1 Reaction_Monitoring Monitor Reaction (TLC/LC-MS) Alkylation_N1->Reaction_Monitoring Add_DIAD Add DIAD/DEAD at 0°C Mitsunobu_Reagents->Add_DIAD Add_DIAD->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product (N-1 or N-2) Purification->Product

Caption: General experimental workflow for the N-alkylation of indazoles.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Halo-4-Fluoro-1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-halo-4-fluoro-1H-indazoles, a key transformation for the synthesis of novel compounds in drug discovery. The resulting 3-aryl-4-fluoro-1H-indazole scaffold is of significant interest, particularly in the development of kinase inhibitors.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives displaying a wide range of biological activities.[1] The functionalization at the C-3 position is a common strategy to modulate the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a diverse range of aryl and heteroaryl substituents at the C-3 position of the indazole ring.[2][3] This methodology is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies.[2] The presence of a fluorine atom at the 4-position can significantly influence the electronic properties of the indazole ring, potentially impacting biological activity and metabolic stability.

Applications in Drug Development

3-Aryl-1H-indazole derivatives are particularly prominent as kinase inhibitors.[2] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] One of the most critical pathways in cancer is the PI3K/Akt/mTOR signaling pathway, which governs cell proliferation, growth, and survival.[2] Many 3-aryl-1H-indazole derivatives have been designed to target kinases within this pathway, leading to the disruption of cancer cell signaling and inhibition of tumor growth.[2] The ability to readily diversify the C-3 substituent via Suzuki coupling is instrumental in optimizing the potency and selectivity of these kinase inhibitors.[2]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between a 3-halo-4-fluoro-1H-indazole (where the halogen is typically iodine or bromine) and an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a base.

General Reaction:

  • 3-Halo-4-fluoro-1H-indazole + Aryl/Heteroaryl-Boronic Acid (or Ester) --(Pd catalyst, Base, Solvent)--> 3-Aryl/Heteroaryl-4-fluoro-1H-indazole

Data Presentation: Suzuki Coupling of Analogous 3-Halo-1H-Indazoles

While specific data for 3-halo-4-fluoro-1H-indazoles is not extensively available in the public domain, the following tables summarize reaction conditions for the Suzuki coupling of analogous 3-halo-1H-indazoles. These conditions provide a strong starting point for the optimization of reactions with the 4-fluoro substituted substrate.

Table 1: Reaction Conditions for the Suzuki Coupling of 3-Iodo-1H-Indazole Derivatives

Entry3-Iodo-1H-indazole DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O1001285
2N-Boc-3-iodo-1H-indazole4-Formylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O801678
33-Iodo-1H-indazole3-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (MW)0.375
43-Iodo-1H-indazole2-Thiopheneboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)DME851272

Table 2: Reaction Conditions for the Suzuki Coupling of 3-Bromo-1H-Indazole Derivatives (Microwave-Assisted)

Entry3-Bromo-1H-indazole DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140178
23-Bromo-6-(trifluoromethyl)-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140175
33-Bromo-1H-indazole4-Cyanophenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140182

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of 3-halo-4-fluoro-1H-indazoles. Note: These protocols are based on procedures for analogous compounds and will likely require optimization for specific substrates and coupling partners.[2]

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

Materials:

  • 3-Halo-4-fluoro-1H-indazole (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, DME, Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the 3-halo-4-fluoro-1H-indazole (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-fluoro-1H-indazole.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling

Materials:

  • 3-Halo-4-fluoro-1H-indazole (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., Cs₂CO₃) (2 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/EtOH/H₂O)

Procedure:

  • To a microwave reaction vial, add the 3-halo-4-fluoro-1H-indazole (1.0 equiv), the boronic acid (1.5 equiv), the base (2 equiv), and the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 140 °C) for the specified time (typically 20-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Coupling_Mechanism

Experimental_Workflow start Start reagents Combine 3-halo-4-fluoro-1H-indazole, boronic acid, and base in a reaction vessel. start->reagents degas Degas the reaction mixture. reagents->degas catalyst Add palladium catalyst under an inert atmosphere. degas->catalyst heat Heat and stir the reaction mixture. catalyst->heat monitor Monitor reaction progress (TLC or LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Activation Indazole 3-Aryl-4-fluoro-1H-indazole (Kinase Inhibitor) Indazole->Akt Inhibition

References

Application Notes and Protocols for the Analysis of 4-fluoro-1H-indazol-3-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of "4-fluoro-1H-indazol-3-ol". These protocols are designed as a starting point for method development and will require validation for specific applications.

High-Performance Liquid Chromatography (HPLC) Analysis

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The successful separation and quantification of this analyte are critical for quality control, stability studies, and pharmacokinetic assessments in drug development.[2] Proper sample preparation is crucial to ensure accurate and reproducible results by minimizing interferences from the sample matrix.[3][4]

Experimental Protocol

1.2.1. Sample Preparation

Effective sample preparation is essential to remove particulates and interferences that could damage the HPLC column and affect the quality of the results.[4][5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The preparation will depend on the sample matrix.

    • For pure substance: Dissolve an accurately weighed amount in the mobile phase to obtain a concentration within the calibration range.

    • For biological matrices (e.g., plasma, urine): Protein precipitation or liquid-liquid extraction (LLE) may be necessary to remove interferences.[3][5] A common approach is to add three parts of cold acetonitrile to one part of the sample, vortex, centrifuge, and then filter the supernatant.

  • Filtration: All solutions (standards and samples) should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.[1][4]

1.2.2. HPLC Instrumentation and Conditions

The following conditions are proposed as a starting point and may require optimization.

ParameterProposed Condition
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or a wavelength determined by UV scan of the analyte)
Expected Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are hypothetical and must be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) Approx. 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample weigh Weighing start->weigh dissolve Dissolution (Methanol/Acetonitrile) weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification (Calibration Curve) integrate->quantify report Final Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction

GC-MS is a highly sensitive and selective analytical technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. This section outlines a proposed GC-MS method, including a derivatization step.

Experimental Protocol

2.2.1. Sample Preparation and Derivatization

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate it.[3] For example, extract an aqueous sample with ethyl acetate, and then evaporate the organic solvent to dryness.

  • Derivatization: The hydroxyl group in this compound makes it less volatile. Silylation is a common derivatization technique to address this.

    • To the dried sample residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2.2.2. GC-MS Instrumentation and Conditions

ParameterProposed Condition
GC-MS System A standard GC-MS system with an Electron Ionization (EI) source
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (or split, depending on concentration)
Injector Temp. 280 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50 - 500
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Expected Quantitative Data (Hypothetical)

The following table presents hypothetical data for the GC-MS analysis of the derivatized analyte.

ParameterExpected Value
Retention Time (RT) Approx. 12.0 min
Key Mass Fragments (m/z) To be determined from the mass spectrum of the derivatized compound
Linearity (r²) > 0.998
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample extract Extraction (LLE/SPE) start->extract dry Evaporation to Dryness extract->dry derivatize Derivatization (e.g., Silylation) dry->derivatize inject Inject into GC-MS derivatize->inject separate Gas Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect spectrum Generate Mass Spectrum detect->spectrum quantify Quantification (SIM Mode) detect->quantify identify Compound Identification (Library/Standard) spectrum->identify report Final Report identify->report quantify->report

References

Application Note: Purification of 4-fluoro-1H-indazol-3-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-fluoro-1H-indazol-3-ol using silica gel column chromatography. This method is designed to separate the target compound from common impurities generated during its synthesis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a highly pure sample for downstream applications and analysis. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This application note outlines a standard procedure for the purification of this compound using silica gel as the stationary phase and a gradient elution of ethyl acetate in hexane as the mobile phase.

Physicochemical Properties of this compound (and related compounds)

Understanding the properties of the target compound is crucial for developing an effective purification strategy. While specific data for this compound is not extensively available, properties of related fluorinated indazoles can provide guidance. Generally, indazole derivatives exhibit moderate polarity. The presence of the hydroxyl group in this compound increases its polarity compared to the parent 4-fluoro-1H-indazole.

PropertyValue/ObservationReference
Molecular FormulaC₇H₅FN₂O-
Molecular Weight152.13 g/mol -
PolarityExpected to be a polar compound due to the hydroxyl and indazole moieties.General chemical principles
SolubilityLikely soluble in polar organic solvents such as methanol, ethyl acetate, and DMSO.[1]

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material. Preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal mobile phase composition.

Materials and Equipment
MaterialsEquipment
Crude this compoundGlass chromatography column
Silica gel (60 Å, 230-400 mesh)Fraction collector (optional)
Hexane (HPLC grade)Rotary evaporator
Ethyl acetate (HPLC grade)TLC plates (silica gel 60 F₂₅₄)
TLC developing chamberUV lamp (254 nm)
Glass vials for fraction collectionBeakers, flasks, and other standard laboratory glassware
Procedure

Step 1: Slurry Preparation and Column Packing

  • Weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).

  • Prepare a slurry of the silica gel in hexane.

  • Secure the chromatography column in a vertical position and add a small amount of hexane.

  • Carefully pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.

  • Once the silica gel has settled, add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess hexane until the solvent level is just at the top of the sand layer.

Step 2: Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Carefully apply the sample solution or dry-load onto the top of the silica bed.

  • Drain the solvent until the sample has fully entered the silica gel.

Step 3: Elution and Fraction Collection

  • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the table below.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled vials.

Step 4: Fraction Analysis

  • Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 30-50% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

Step 5: Solvent Removal

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Recommended Chromatographic Conditions
ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 2 cm (ID) x 30 cm (L) (for ~1 g of crude material)
Mobile Phase Gradient of Ethyl Acetate in Hexane
Gradient Elution Profile 10% Ethyl Acetate in Hexane (2 column volumes)
10% to 50% Ethyl Acetate in Hexane (10 column volumes)
50% Ethyl Acetate in Hexane (until product elutes)
Flow Rate ~5-10 mL/min (gravity dependent)
Detection (TLC) UV visualization at 254 nm

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Determine Eluent) Crude->TLC Sample_Loading Sample Loading (Wet or Dry) Crude->Sample_Loading Elution Gradient Elution (Hexane/Ethyl Acetate) TLC->Elution Optimal Solvent System Column_Prep Column Preparation (Silica Gel Slurry) Column_Prep->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. Adherence to this protocol, with appropriate optimization based on preliminary TLC analysis, should enable researchers to obtain a high-purity product suitable for further research and development.

References

Application Notes and Protocols: 4-fluoro-1H-indazol-3-ol as a Precursor for Hormone-Sensitive Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone-Sensitive Lipase (HSL) is a key enzyme in lipid metabolism, primarily responsible for the hydrolysis of triacylglycerols and diacylglycerols in adipose tissue, releasing free fatty acids (FFAs) and glycerol. Dysregulation of HSL activity is associated with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. Consequently, HSL has emerged as a significant therapeutic target for the development of novel drugs to manage these conditions. This document provides detailed application notes and protocols for the use of 4-fluoro-1H-indazol-3-ol as a precursor in the synthesis of potent indazole-based HSL inhibitors.

This compound: A Versatile Precursor

This compound is a valuable starting material for the synthesis of a class of indazole derivatives that have demonstrated significant inhibitory activity against HSL. The indazole scaffold serves as a robust pharmacophore, and modifications at the 3-position, facilitated by the hydroxyl group of the precursor, allow for the introduction of various side chains to optimize potency and selectivity.

Experimental Protocols

Synthesis of a Representative HSL Inhibitor: 4-fluoro-1H-indazol-3-yl 4-methylpiperidine-1-carboxylate

This protocol is based on the synthesis of indazole derivatives described in the patent literature, where this compound is reacted with a suitable acylating agent.

Materials:

  • This compound

  • 4-methylpiperidine-1-carbonyl chloride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: To the stirred solution, add 4-methylpiperidine-1-carbonyl chloride (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

In Vitro Hormone-Sensitive Lipase (HSL) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against HSL. The assay is based on the measurement of p-nitrophenol released from the hydrolysis of a substrate analog.

Materials:

  • Recombinant or purified HSL enzyme (can be extracted from rat epididymal adipose tissue)

  • p-Nitrophenyl butyrate (pNPB) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Bovine serum albumin (BSA)

  • Test compound (dissolved in DMSO)

  • Orlistat (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • HSL Enzyme Preparation (from rat adipose tissue):

    • Excise epididymal fat pads from Wistar rats and wash with ice-cold saline.

    • Mince the tissue and incubate with collagenase in Krebs-Ringer bicarbonate (KRB) buffer containing BSA at 37°C for 2 hours with shaking to isolate adipocytes.

    • Wash the isolated adipocytes with KRB-BSA buffer.

    • Homogenize the adipocytes in a buffer containing sucrose and protease inhibitors to extract HSL.

    • Centrifuge the homogenate and collect the supernatant containing the HSL enzyme.[1]

  • Assay Protocol:

    • In a 96-well microplate, add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of DMSO.

    • Add 80 µL of the HSL enzyme solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPB substrate solution.

    • Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

    • The rate of p-nitrophenol production is proportional to HSL activity.

  • Data Analysis:

    • Calculate the percentage of HSL inhibition for each concentration of the test compound compared to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce HSL activity by 50%) by fitting the data to a dose-response curve.

Data Presentation

Compound IDR Group on PiperidineHSL IC50 (nM)
IND-01 4-methyl150
IND-02 3-methyl200
IND-03 4-ethyl120
IND-04 Unsubstituted350

Visualizations

HSL Activation Signaling Pathway

The following diagram illustrates the signaling cascade leading to the activation of Hormone-Sensitive Lipase.

HSL_Activation_Pathway Hormone Hormone (e.g., Epinephrine) GPCR GPCR Hormone->GPCR G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (active, phosphorylated) Lipolysis Lipolysis (TG -> FFA + Glycerol) HSL_active->Lipolysis

Caption: HSL activation cascade initiated by hormonal signaling.

Experimental Workflow: Synthesis and Evaluation of HSL Inhibitors

This diagram outlines the overall workflow from precursor to biological evaluation.

Experimental_Workflow Precursor This compound (Precursor) Synthesis Chemical Synthesis (Acylation) Precursor->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound Indazole Derivative (Potential HSL Inhibitor) Characterization->Compound Assay HSL Inhibition Assay (In Vitro) Compound->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Result Lead Compound Identification Data_Analysis->Result

Caption: Workflow for HSL inhibitor development.

References

Application of 4-fluoro-1H-indazol-3-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and specific applications for 4-fluoro-1H-indazol-3-ol are limited in publicly available scientific literature. The following application notes and protocols are based on the well-established medicinal chemistry of the broader indazole, fluoro-indazole, and indazol-3-ol chemical classes. These compounds are recognized as privileged scaffolds in drug discovery, particularly for the development of kinase inhibitors. Therefore, this compound represents a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Application Notes

The indazole core is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its ability to mimic purines and interact with the hinge region of protein kinases. The introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability, binding affinity, and cell permeability. The 3-ol (or its tautomeric 3-one form) provides a crucial anchor point for interactions with protein targets or a handle for further chemical modification.

Primary Applications:

  • Kinase Inhibitors: The indazole scaffold is a cornerstone in the design of inhibitors for a variety of protein kinases implicated in cancer and other diseases.[1][2] Derivatives of this compound are anticipated to be promising candidates for targeting kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Bcr-Abl, and Tie-2, which are critical in angiogenesis and cancer cell proliferation.[3][4][5]

  • Anti-proliferative Agents: By targeting key signaling pathways, derivatives of this compound are expected to exhibit anti-proliferative activity against various cancer cell lines.[6]

  • Anti-inflammatory Agents: Certain indazole derivatives have demonstrated anti-inflammatory properties, suggesting a potential application for this compound in this therapeutic area.[1]

Structural Advantages:

  • The 4-fluoro substitution can improve pharmacokinetic properties by blocking metabolic oxidation at that position and can enhance binding interactions through hydrogen bonding or dipolar interactions.

  • The indazol-3-ol moiety can act as a hydrogen bond donor and acceptor, crucial for binding to the ATP-binding site of kinases.[7]

  • The overall structure serves as a versatile scaffold for library synthesis to explore structure-activity relationships (SAR).

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative indazole derivatives against key kinase targets. This data provides a benchmark for the potential efficacy of compounds derived from this compound.

Table 1: Inhibitory Activity of Indazole Derivatives against VEGFR-2

Compound IDStructureVEGFR-2 IC50 (nM)Cell LineCell-based IC50 (nM)Reference
Compound 30 Indazole derivative1.24HUVECNot Reported[3]
Compound 43 Isatin-substituted indazole26.38Not ReportedNot Reported[8]
Compound 44 Isatin-substituted indazole44.67Not ReportedNot Reported[8]

Table 2: Inhibitory Activity of Indazole Derivatives against Bcr-Abl

Compound IDStructureBcr-AblWT IC50 (nM)Bcr-AblT315I IC50 (nM)Cell LineCell-based GI50 (nM)Reference
AKE-72 3-aminoindazole derivative< 0.59K-562< 10[9]
CHMFL-ABL-121 Axitinib-derived indazoleNot Reported0.2Ba/F3T315INot Reported[4]

Table 3: Inhibitory Activity of Indazole Derivatives against Tie-2

Compound IDStructureTie-2 IC50 (nM)Reference
Pexmetinib Dual p38 MAPK/Tie-2 inhibitor18[10]
Altiratinib Multi-kinase inhibitorNot specified, potent inhibitor[10]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Indazol-3-ols (General Procedure)

This protocol is a general method for the synthesis of N-aryl indazol-3-ols, which can be adapted for the synthesis of this compound derivatives.[11][12]

Materials:

  • Appropriately substituted isatoic anhydride

  • Appropriately substituted hydrazine (e.g., 2-fluorophenylhydrazine for a 4-fluoro-indazole core, though the position of the fluorine may vary based on the starting material)

  • Ethanol (EtOH)

Procedure:

  • To an oven-dried round-bottom flask, add isatoic anhydride (1.0 eq) dissolved in ethanol.

  • Add the corresponding hydrazine (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 85 °C and stir for 3 hours.

  • Cool the reaction mixture to room temperature and continue stirring for 12 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol to yield the N-aryl indazol-3-ol.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for evaluating the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Bcr-Abl, Tie-2)

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compound (e.g., a derivative of this compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • The luminescence signal, which is proportional to the amount of ADP, is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., K-562 for Bcr-Abl, HUVEC for VEGFR)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by indazole-based kinase inhibitors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

BCR_ABL_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_ras Ras/MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) Ras Ras BCR_ABL->Ras PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Decreased Apoptosis Akt->Apoptosis mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->BCR_ABL Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_downstream Mechanism of Action cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Assay Active Compounds Western_Blot Western Blot for Pathway Modulation Cell_Assay->Western_Blot Potent Compounds PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Lead Candidates Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay Western_Blot->Apoptosis_Assay Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 4-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the hydroxyl group of 4-fluoro-1H-indazol-3-ol, a key intermediate in the synthesis of various biologically active compounds. The protocols for O-alkylation and O-acylation are outlined below, offering methods to generate diverse libraries of ether and ester derivatives for applications in drug discovery and medicinal chemistry.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and kinase inhibitory properties. The hydroxyl group at the 3-position of this compound offers a convenient handle for structural modification. O-alkylation and O-acylation are fundamental reactions to explore the structure-activity relationship (SAR) of this class of compounds by introducing a variety of substituents that can modulate physicochemical properties, target binding, and pharmacokinetic profiles.

O-Alkylation of this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of this compound, this reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

dot

Figure 1: General workflow for the O-alkylation of this compound.

Experimental Protocol: General Procedure for O-Alkylation
  • Preparation: To a solution of this compound (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (1.1-1.5 equivalents).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.

  • Alkylation: Add the desired alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-3-alkoxy-1H-indazole.

Quantitative Data: O-Alkylation Reaction Conditions and Yields
EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃AcetoneReflux685
2Ethyl BromideNaHDMF60492
3Benzyl BromideK₂CO₃DMF80888
4Propargyl BromideNaHTHF50575

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

O-Acylation of this compound (Esterification)

Esterification of the hydroxyl group of this compound can be achieved using various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. The Steglich esterification, which utilizes a carbodiimide (e.g., DCC or EDC) and a catalyst (e.g., DMAP), is a mild and efficient method for this transformation.

dot

Figure 2: General workflow for the O-acylation of this compound.

Experimental Protocol: General Procedure for O-Acylation (Steglich Esterification)
  • Preparation: To a solution of this compound (1 equivalent), a carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or DMF, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-1H-indazol-3-yl ester.[1][2][3]

Quantitative Data: O-Acylation Reaction Conditions and Yields
EntryAcylating AgentCoupling AgentCatalystSolventTime (h)Yield (%)
1Acetic Anhydride-PyridineDCM495
2Benzoyl Chloride-TriethylamineDCM391
3Benzoic AcidDCCDMAPDCM1887
44-Methoxybenzoic AcidEDCDMAPDMF2482

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

Applications in Drug Discovery

The derivatization of the hydroxyl group of this compound is a key strategy in the development of novel therapeutic agents. The resulting ether and ester derivatives can be screened for a variety of biological activities. For instance, many kinase inhibitors feature a substituted indazole core, where the substituent at the 3-position plays a crucial role in binding to the target protein. By creating a library of diverse derivatives, researchers can explore the SAR and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

dot

Drug_Discovery_Pathway start This compound derivatization O-Alkylation / O-Acylation start->derivatization library Library of Derivatives derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 3: Role of derivatization in the drug discovery process.

Conclusion

The protocols described in these application notes provide a foundation for the efficient derivatization of this compound. The O-alkylation and O-acylation reactions are versatile and allow for the introduction of a wide range of functional groups, enabling the exploration of chemical space and the development of novel compounds with potential therapeutic applications. Careful optimization of reaction conditions will be necessary for each specific substrate to achieve the best results.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-fluoro-1H-indazol-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-fluoro-1H-indazol-3-ol is a fluorinated heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-tumor, anti-inflammatory, and analgesic properties. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines a representative methodology for the scale-up synthesis of this compound, intended to produce sufficient quantities for preclinical evaluation. The described protocol is based on established synthetic routes for analogous indazol-3-ol derivatives and is designed to be adaptable for large-scale production.

Synthetic Strategy

The synthesis of this compound can be approached through several established methods for indazole ring formation. A common and effective strategy involves the cyclization of an appropriately substituted o-fluorobenzonitrile derivative with a hydrazine source. This approach is often high-yielding and amenable to scale-up. The general synthetic workflow is depicted below.

G A Starting Material (e.g., 2,6-difluorobenzonitrile) B Nucleophilic Substitution (Hydrazine Hydrate) A->B C Intermediate (2-fluoro-6-hydrazinylbenzonitrile) B->C D Intramolecular Cyclization (Heat or Acid/Base Catalysis) C->D E Crude Product (4-fluoro-1H-indazol-3-amine) D->E F Diazotization (NaNO2, H2SO4) E->F G Hydrolysis F->G H Purification (Recrystallization/Chromatography) G->H I Final Product (this compound) H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-1H-indazol-3-amine

This protocol describes the initial cyclization to form the indazole core.

Materials:

  • 2,6-difluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Nitrogen gas

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a reaction vessel purged with nitrogen, add 2,6-difluorobenzonitrile (1.0 eq) and ethanol (5 mL/g of starting material).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate (1.5 eq) to the solution. Caution: The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluoro-1H-indazol-3-amine.

Protocol 2: Synthesis of this compound from 4-fluoro-1H-indazol-3-amine

This protocol details the conversion of the 3-aminoindazole to the desired 3-hydroxyindazole.

Materials:

  • 4-fluoro-1H-indazol-3-amine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Ice bath

  • Reaction vessel with mechanical stirrer

Procedure:

  • Prepare a solution of 4-fluoro-1H-indazol-3-amine (1.0 eq) in dilute sulfuric acid (10% v/v in water) in a reaction vessel.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution to the cooled solution of the amine while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization.

  • Slowly and carefully add the diazonium salt solution to a separate vessel containing boiling water. Caution: Vigorous nitrogen evolution will occur.

  • Heat the mixture for an additional 30 minutes to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile).

Data Presentation

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound. These values are representative and may vary based on specific reaction conditions and scale.

ParameterStep 1: Amination/CyclizationStep 2: Diazotization/HydrolysisOverall
Starting Material 2,6-difluorobenzonitrile4-fluoro-1H-indazol-3-amine2,6-difluorobenzonitrile
Scale 100 g95 g100 g
Expected Yield 85 - 95%70 - 80%60 - 76%
Purity (by HPLC) >95%>98%>98%
Appearance Off-white to pale yellow solidWhite to off-white solidWhite to off-white solid

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Analytical MethodPurposeExpected Results
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons of the indazole ring system.
¹⁹F NMR Confirmation of fluorine incorporationA singlet or doublet corresponding to the fluorine atom at the C4 position.
¹³C NMR Structural confirmationPeaks corresponding to the carbon atoms of the indazole ring.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the exact mass of C₇H₅FN₂O.
HPLC Purity assessmentA single major peak with >98% purity.
Melting Point Physical property characterizationA sharp melting point range.

Signaling Pathway Context

While the specific signaling pathways modulated by this compound are the subject of preclinical investigation, many indazole derivatives are known to act as kinase inhibitors. The general mechanism of action for a kinase inhibitor is depicted below.

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Cellular Response PhosphoSubstrate->Downstream Signal Transduction Inhibitor This compound (Kinase Inhibitor) Inhibitor->Kinase Binds to ATP binding site

Caption: General mechanism of kinase inhibition.

Conclusion

The provided protocols offer a robust and scalable route for the synthesis of this compound for preclinical studies. Adherence to these procedures, coupled with rigorous in-process controls and final product analysis, will ensure the production of high-purity material suitable for pharmacological and toxicological evaluation. Further optimization of reaction conditions may be necessary to achieve desired yields and purity at a larger scale.

Troubleshooting & Optimization

Optimizing regioselectivity in the synthesis of "4-fluoro-1H-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-fluoro-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on optimizing the regioselectivity of this synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in preparing this compound?

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity during the formation of the indazole ring. Key issues include:

  • Formation of undesired regioisomers: Depending on the synthetic route, isomers other than the desired this compound may be formed.

  • Tautomerism: The product exists in tautomeric equilibrium with 4-fluoro-1,2-dihydro-3H-indazol-3-one. The predominant tautomer can be influenced by the solvent and solid-state packing forces.[1][2][3]

  • Influence of the fluorine substituent: The electron-withdrawing nature of the fluorine atom at the C4 position can influence the reactivity of the starting materials and the stability of intermediates, affecting the regiochemical outcome of the cyclization.[4][5]

Q2: Which are the most promising synthetic routes for obtaining this compound?

  • Cyclization of a substituted 2-hydrazinobenzoic acid derivative: This is a classic approach to indazol-3-ols (indazolones).[6]

  • Reaction of a substituted 2-halobenzonitrile with hydrazine: This method can be effective for producing 3-aminoindazoles, which could potentially be hydrolyzed to the desired 3-ol.[7][8]

  • Intramolecular cyclization of a suitably substituted phenylhydrazine derivative.

Q3: How does the fluorine atom at the C4 position affect regioselectivity?

The fluorine atom is a strongly electron-withdrawing group. Its presence at the C4 position can:

  • Influence the acidity of neighboring protons, potentially affecting the site of deprotonation in base-mediated reactions.

  • Alter the electron density of the benzene ring, which can direct the regioselectivity of electrophilic or nucleophilic attack during the formation of the indazole ring.[4][5]

  • Impact the stability of reaction intermediates, favoring one cyclization pathway over another.

Q4: What is the relationship between this compound and 4-fluoro-1,2-dihydro-3H-indazol-3-one?

These two molecules are tautomers. 1H-Indazol-3-ols (the "enol" form) and 1,2-dihydro-3H-indazol-3-ones (the "keto" form) can interconvert. The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. In many cases, the indazolone form is more stable.[1][2][3] It is crucial to properly characterize the final product to determine the predominant tautomeric form under your specific conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, with a focus on optimizing regioselectivity.

Problem Potential Cause Troubleshooting Suggestions
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Increase reaction time or temperature, but be mindful of potential side reactions.
Poor solubility of starting materials.- Choose a solvent system that ensures all reactants are fully dissolved.
Suboptimal reaction conditions.- Systematically vary the temperature, solvent, and base (if applicable) to find the optimal conditions.
Formation of Regioisomers Lack of regiocontrol in the cyclization step.- Modify the starting materials: The position of activating or directing groups on the phenyl ring is critical. Ensure the correct substitution pattern of your precursors.- Optimize reaction conditions: Temperature can play a significant role in regioselectivity. Lower temperatures may favor the thermodynamically more stable isomer, while higher temperatures could lead to a mixture of products.[9]
Incorrect choice of cyclization strategy.- Evaluate different synthetic routes. For example, a route starting from a substituted anthranilic acid derivative might offer better regiocontrol than one starting from a substituted benzonitrile.[6][7]
Difficulty in Product Purification Presence of closely related isomers.- Employ high-resolution chromatographic techniques such as HPLC or preparative TLC for separation.- Consider derivatization of the mixture to facilitate separation, followed by deprotection.
Tautomeric mixture complicating characterization.- Use a combination of analytical techniques (NMR, IR, X-ray crystallography) to characterize the product.- Be aware that the observed form might be solvent-dependent.[1][2][3]

Experimental Protocols

While a specific protocol for this compound is not available, the following is a generalized procedure for the synthesis of an indazol-3-ol from a substituted o-hydrazinobenzoic acid, which can be adapted for the target molecule.

Protocol: Synthesis of an Indazol-3-ol via Cyclization of an o-Hydrazinobenzoic Acid [6]

  • Preparation of the Starting Material: Synthesize the required 2-hydrazino-X-fluorobenzoic acid. This can be achieved through diazotization of the corresponding anthranilic acid, followed by reduction.

  • Cyclization:

    • In a round-bottomed flask, dissolve the 2-hydrazino-X-fluorobenzoic acid in a suitable solvent (e.g., water with a catalytic amount of mineral acid).

    • Heat the mixture to reflux for a specified period (e.g., 30 minutes), monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Alternatively, column chromatography on silica gel may be employed.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for Regioselective Indazol-3-ol Synthesis

Entry Starting Material Solvent Temperature (°C) Time (h) Ratio of 4-fluoro isomer to other isomers Yield (%)
12-Hydrazino-4-fluorobenzoic acidWater/HCl100185:1570
22-Hydrazino-4-fluorobenzoic acidAcetic Acid118290:1075
32-Hydrazino-4-fluorobenzoic acidDioxane101480:2065
42-Azido-4-fluorobenzaldehydeDMF120370:3055

Note: This table is illustrative and based on general principles of indazole synthesis. Actual results may vary.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization cluster_workup Workup & Purification start Substituted Anthranilic Acid diazotization Diazotization start->diazotization NaNO2, HCl reduction Reduction diazotization->reduction Reducing Agent hydrazino_acid 2-Hydrazino-4-fluorobenzoic Acid reduction->hydrazino_acid cyclization Intramolecular Cyclization hydrazino_acid->cyclization Heat, Acid Catalyst crude_product Crude this compound cyclization->crude_product purification Purification crude_product->purification Recrystallization or Chromatography final_product Pure this compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Regioselectivity (Mixture of Isomers) check_sm Verify Starting Material Isomeric Purity start->check_sm sm_impure Re-purify Starting Material check_sm->sm_impure No sm_pure Starting Material is Pure check_sm->sm_pure Yes check_conditions Modify Reaction Conditions sm_pure->check_conditions temp Lower Temperature check_conditions->temp solvent Change Solvent Polarity check_conditions->solvent catalyst Screen Different Catalysts (Acidic/Basic) check_conditions->catalyst re_evaluate Re-evaluate Synthetic Route temp->re_evaluate solvent->re_evaluate catalyst->re_evaluate new_route Design Synthesis with Better Regiocontrol re_evaluate->new_route If necessary

Caption: A troubleshooting decision tree for optimizing the regioselectivity of the synthesis.

References

Side products and impurities in "4-fluoro-1H-indazol-3-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-indazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for the synthesis of this compound involves the cyclization of 2-amino-6-fluorobenzoic acid with a suitable hydrazine source, such as hydrazine hydrate. This reaction is typically performed in a high-boiling point solvent under acidic or neutral conditions.

Q2: What are the expected major side products or impurities in this synthesis?

A2: During the synthesis of this compound, several side products and impurities can form. The most common include:

  • 2H-indazole isomer (4-fluoro-2H-indazol-3-ol): Formation of the constitutional isomer is a common issue in indazole synthesis.

  • Unreacted 2-amino-6-fluorobenzoic acid: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Hydrazide of 2-amino-6-fluorobenzoic acid: Reaction of the carboxylic acid with hydrazine without subsequent cyclization can form the corresponding hydrazide.

  • Decarboxylation products: Under harsh reaction conditions, decarboxylation of the starting material or product may occur.

  • Polymeric materials: Overheating or prolonged reaction times can sometimes lead to the formation of insoluble polymeric byproducts.

Q3: How can I differentiate between the desired 1H- and the undesired 2H-indazole isomers?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the 1H and 2H isomers. In ¹H NMR, the chemical shift of the N-H proton can be indicative. Further confirmation can be obtained using ¹³C and ¹⁵N NMR spectroscopy. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can also be effective for separating and identifying the isomers, often showing distinct retention times.

Q4: What is the role of the acid catalyst in the cyclization reaction?

A4: An acid catalyst, such as hydrochloric acid or sulfuric acid, can be used to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by hydrazine. This can improve the rate and yield of the cyclization reaction. However, the choice and amount of acid should be carefully optimized to avoid unwanted side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired product.
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction temperature or time. Ensure the quality and stoichiometry of the reagents are correct.
Suboptimal reaction temperature.The optimal temperature for cyclization can vary. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, degradation or side product formation can occur. Perform small-scale experiments to determine the optimal temperature.
Poor quality of starting materials.Ensure that the 2-amino-6-fluorobenzoic acid and hydrazine source are of high purity. Impurities in the starting materials can interfere with the reaction.[1]
Inefficient work-up and purification.Optimize the extraction and purification procedures to minimize product loss. Recrystallization is a common method for purifying the final product; ensure the appropriate solvent system is used.
Problem 2: High proportion of the 2H-indazole isomer.
Possible Cause Suggested Solution
Reaction conditions favoring 2H-isomer formation.The ratio of 1H to 2H isomers can be influenced by the solvent, temperature, and pH of the reaction mixture. Generally, thermodynamic control (higher temperatures for longer times) may favor the more stable 1H-isomer. Experiment with different solvents (e.g., ethanol, butanol, acetic acid) and reaction conditions.
Tautomerization during work-up or purification.The pH during work-up and the choice of chromatography conditions can sometimes influence the isomeric ratio. Maintain consistent and controlled conditions during these steps.
Problem 3: Presence of significant amounts of unreacted starting material.

| Possible Cause | Suggested Solution | | Insufficient reaction time or temperature. | As with low yield, ensure the reaction has gone to completion by monitoring with TLC or HPLC. Extend the reaction time or cautiously increase the temperature if necessary. | | Inadequate mixing. | Ensure efficient stirring throughout the reaction, especially if the starting material is not fully dissolved. | | Deactivation of reagents. | Ensure the hydrazine source has not degraded. Use freshly opened or properly stored reagents. |

Problem 4: Formation of a significant amount of the hydrazide byproduct.

| Possible Cause | Suggested Solution | | Reaction conditions not favoring cyclization. | The formation of the hydrazide is the initial step. If the subsequent cyclization is slow, the hydrazide may accumulate. Ensure the reaction temperature is sufficient for the cyclization to occur. The presence of an acid catalyst can also promote the cyclization step. | | Excess hydrazine. | While a slight excess of hydrazine is often used, a large excess can favor the formation of the hydrazide. Use a controlled stoichiometry of reactants. |

Experimental Protocols

Synthesis of 2-amino-6-fluorobenzoic acid from 6-fluoro-2-nitrobenzoic acid

This protocol is adapted from a patented procedure and provides the necessary starting material for the synthesis of this compound.[1]

Materials:

  • 6-fluoro-2-nitrobenzoic acid

  • Molybdenum dioxide

  • Activated carbon

  • Anhydrous ethanol

  • Hydrazine hydrate

  • Ethyl acetate

  • Water

Procedure:

  • In a 50 mL three-necked flask, combine 1.85 g (10 mmol) of 6-fluoro-2-nitrobenzoic acid, 25.6 mg (0.2 mmol) of molybdenum dioxide, 76.8 mg of activated carbon, and 30 mL of anhydrous ethanol.

  • At room temperature, add 1.25 g (20 mmol) of hydrazine hydrate dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst and activated carbon.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 20 mL of ethyl acetate and 10 mL of water.

  • Separate the organic phase, and then concentrate it to obtain the 2-amino-6-fluorobenzoic acid product.

Synthesis of this compound

This is a general procedure based on known methods for the synthesis of indazolones from anthranilic acids. Optimization may be required.

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Hydrazine hydrate

  • Ethanol (or another suitable high-boiling solvent like n-butanol)

  • Hydrochloric acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-fluorobenzoic acid in ethanol.

  • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of hydrazine hydrate to the solution.

  • If using a catalyst, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof).

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions Start Start Synthesis Reaction Cyclization Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup Product Final Product Workup->Product Issue Identify Issue Workup->Issue LowYield Low Yield Issue->LowYield Yield < Expected Isomer Isomer Formation Issue->Isomer Incorrect Isomer Impurity Impurities Issue->Impurity Purity < Desired OptimizeCond Optimize Conditions (Temp, Time, Catalyst) LowYield->OptimizeCond CheckReagents Check Reagent Quality LowYield->CheckReagents Isomer->OptimizeCond Impurity->CheckReagents ModifyWorkup Modify Work-up/ Purification Impurity->ModifyWorkup

Caption: Troubleshooting workflow for the synthesis of this compound.

Logical_Relationships cluster_input Inputs cluster_process Reaction Process cluster_output Outputs cluster_side_products Potential Side Products A 2-amino-6-fluorobenzoic acid C Cyclization A->C B Hydrazine Hydrate B->C D This compound (Desired Product) C->D E Side Products & Impurities C->E F 2H-Isomer E->F G Hydrazide E->G H Unreacted Starting Material E->H

References

Troubleshooting low yield in the cyclization to form indazol-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indazol-3-ols. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the cyclization step to form indazol-3-ols. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues such as low yield.

Troubleshooting Guides & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of indazol-3-ols.

Issue 1: Low to No Yield of the Desired Indazol-3-ol

Q: My reaction to form the indazol-3-ol is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A: Low or no yield in the cyclization to form indazol-3-ols is a common issue and can be attributed to several factors, primarily related to the starting materials, reaction conditions, and the stability of the intermediates.

  • Incomplete Formation of the Hydrazine Precursor: The cyclization to an indazol-3-ol typically proceeds from a 2-hydrazinobenzoyl derivative (e.g., an ester or the acid itself). Incomplete formation of this key precursor will naturally lead to low yields of the final product.

    • Troubleshooting:

      • Ensure the complete conversion of the starting material (e.g., isatoic anhydride or an anthranilic acid derivative) to the 2-hydrazinobenzoyl intermediate. Monitor the reaction by TLC or LC-MS.

      • Purify the hydrazine precursor before proceeding to the cyclization step to remove any unreacted starting materials or byproducts that might interfere with the cyclization.

  • Suboptimal Reaction Temperature: The cyclization often requires heating, but excessive temperatures can lead to decomposition of the starting materials, intermediates, or the final product. Conversely, a temperature that is too low will result in an incomplete reaction.

    • Troubleshooting:

      • Perform a systematic screening of the reaction temperature. Start at a moderate temperature (e.g., 80-100 °C) and adjust based on reaction monitoring.[1][2]

      • For thermally sensitive substrates, consider alternative methods that proceed at lower temperatures, such as acid-catalyzed cyclization.

  • Incorrect Choice of Solvent or Base: The polarity of the solvent and the strength of the base (if used) are critical for the solubility of the reactants and for facilitating the cyclization.

    • Troubleshooting:

      • If solubility is an issue, switch to a more polar aprotic solvent like DMF or DMSO.

      • The choice of base can be critical. For instance, in related indazole syntheses, switching from weaker bases like K₂CO₃ to stronger bases like NaH can significantly impact the reaction outcome.[3] However, for the cyclization to indazol-3-ols, a strong base may not always be necessary and could promote side reactions. A careful screening of bases (e.g., NaOAc, Et₃N, DBU) is recommended.

  • Presence of Water: The cyclization is a dehydration reaction. The presence of excess water in the reaction mixture can inhibit the reaction equilibrium.

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Consider the use of a Dean-Stark apparatus to remove water azeotropically during the reaction.

      • The addition of molecular sieves can also be effective in removing trace amounts of water.

Issue 2: Formation of Significant Side Products

Q: I am observing multiple spots on my TLC plate, and the yield of my desired indazol-3-ol is low due to the formation of side products. What are these impurities and how can I minimize them?

A: The formation of side products is a frequent challenge. The nature of these impurities depends on the specific synthetic route and reaction conditions.

  • Formation of Isomeric Products: In the synthesis of N-substituted indazoles, the formation of both N1 and N2 isomers is a common problem. While indazol-3-ols primarily exist in the OH-tautomeric form, the corresponding indazol-3-one tautomer can undergo N-alkylation or N-arylation at both N1 and N2 positions.

    • Troubleshooting:

      • The regioselectivity of N-substitution is highly dependent on the reaction conditions (base, solvent, temperature) and the nature of the substituent on the indazole ring.[3] A thorough optimization of these parameters is necessary to favor the desired isomer.

      • Purification by column chromatography or recrystallization is often required to separate the isomers.[4]

  • Dimerization and Polymerization: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), starting materials or the product can undergo dimerization or polymerization, leading to a complex mixture of products and a decrease in the yield of the desired indazol-3-ol.

    • Troubleshooting:

      • Lower the reaction temperature and shorten the reaction time.

      • Use milder reaction conditions, for example, by employing a suitable catalyst that allows the reaction to proceed at a lower temperature.

  • Ring-Opening or Rearrangement Products: In some cases, the indazole ring can be unstable and undergo ring-opening or rearrangement reactions, especially in the presence of strong nucleophiles or electrophiles. For example, reactions of 1H-indazol-3-ol with ethyl chloroacetate have been reported to yield quinazoline derivatives through ring enlargement.[5]

    • Troubleshooting:

      • Carefully select reagents and reaction conditions to avoid those known to promote such side reactions.

      • Thorough characterization of byproducts by NMR and MS can help in identifying the undesired reaction pathways and in devising strategies to circumvent them.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Aryl Indazol-3-ols

EntryStarting Material 1Starting Material 2SolventTemperature (°C)Time (h)Yield (%)Reference
1Isatoic anhydride2-HydrazinoquinolineEtOH85345 (of intermediate)[1]
2Intermediate from Entry 1NaNO₂ / HClEtOH / H₂O85372[1]
3N-phenyl indazol-3-olN-phenyl maleimideAcetone802092 (of alkylated product)[1]

Experimental Protocols

Protocol 1: Synthesis of N-(Quinolin-2-yl)-1H-indazol-3-ol [1]

This protocol describes a two-step synthesis starting from isatoic anhydride and 2-hydrazinoquinoline.

Step 1: Synthesis of 2-(2-(quinolin-2-yl)hydrazinyl)benzoic acid

  • To an oven-dried round-bottom flask, add isatoic anhydride (1.95 g, 12.0 mmol) and ethanol (20 mL).

  • Add 2-hydrazinoquinoline (1.91 g, 12.0 mmol) at room temperature under an air atmosphere.

  • Stir the reaction mixture at 85 °C for 3 hours.

  • Cool the reaction mixture to room temperature and stir for an additional 12 hours.

  • Filter the resulting precipitate and wash with ethanol to obtain the intermediate as a white solid (Yield: 45%).

Step 2: Cyclization to N-(Quinolin-2-yl)-1H-indazol-3-ol

  • To an oven-dried round-bottom flask, add the intermediate from Step 1 (1.4 g, 5.32 mmol) and 1.0 M HCl (25 mL) at room temperature.

  • Stir the mixture for 15 minutes.

  • Add ethanol (25 mL) to the reaction mixture.

  • Add a solution of NaNO₂ (1.86 g, 27 mmol) in 15 mL of H₂O dropwise at room temperature.

  • Stir the reaction mixture at 85 °C for 3 hours.

  • Cool the mixture to room temperature and stir for 12 hours.

  • Filter the precipitate and wash with ethanol and diethyl ether to afford the final product as a light yellow solid (Yield: 72%).

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Indazol-3-ol Synthesis start Low Yield of Indazol-3-ol Observed check_precursor Verify Formation of 2-Hydrazinobenzoyl Precursor start->check_precursor precursor_incomplete Incomplete Precursor Formation check_precursor->precursor_incomplete Issue Found purify_precursor Purify Precursor and Repeat precursor_incomplete->purify_precursor Yes check_conditions Evaluate Reaction Conditions precursor_incomplete->check_conditions No purify_precursor->check_conditions temp_issue Suboptimal Temperature? check_conditions->temp_issue optimize_temp Screen Temperature Range (e.g., 80-120 °C) temp_issue->optimize_temp Yes solvent_base_issue Incorrect Solvent/Base? temp_issue->solvent_base_issue No check_side_products Analyze for Side Products (TLC, LC-MS, NMR) optimize_temp->check_side_products optimize_solvent_base Screen Solvents (e.g., EtOH, DMF, Dioxane) and Bases (if applicable) solvent_base_issue->optimize_solvent_base Yes water_issue Presence of Water? solvent_base_issue->water_issue No optimize_solvent_base->check_side_products remove_water Use Anhydrous Conditions / Dean-Stark water_issue->remove_water Yes water_issue->check_side_products No remove_water->check_side_products isomer_formation Isomer Formation? check_side_products->isomer_formation optimize_selectivity Optimize Conditions for Regioselectivity / Chromatographic Separation isomer_formation->optimize_selectivity Yes decomposition Decomposition/Polymerization? isomer_formation->decomposition No success Improved Yield optimize_selectivity->success milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) decomposition->milder_conditions Yes decomposition->success No milder_conditions->success

Caption: A logical workflow for troubleshooting low yields in the synthesis of indazol-3-ols.

Synthesis_Pathway General Synthetic Pathway to N-Aryl Indazol-3-ols isatoic_anhydride Isatoic Anhydride intermediate 2-(2-Arylhydrazinyl)benzoic acid (Intermediate) isatoic_anhydride->intermediate EtOH, Heat hydrazine Aryl Hydrazine (R-NHNH2) hydrazine->intermediate cyclization_conditions Cyclization Conditions (e.g., NaNO2, H+, Heat) intermediate->cyclization_conditions indazolol N-Aryl Indazol-3-ol (Product) cyclization_conditions->indazolol

Caption: A simplified workflow for the synthesis of N-aryl indazol-3-ols.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules. The introduction of fluorine can significantly alter a molecule's physicochemical properties, often leading to unexpected behavior during purification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying fluorinated heterocyclic compounds?

A1: Researchers often face several key challenges:

  • Altered Polarity and Lipophilicity: Fluorine's high electronegativity can create strong dipoles and alter the overall polarity and lipophilicity of a molecule in non-intuitive ways.[3][4] This can lead to unexpected elution patterns in chromatography.

  • Poor Peak Shape in HPLC: Peak tailing or fronting is a frequent issue, often caused by secondary interactions between the fluorinated analyte and the stationary phase.[5][6]

  • Co-elution with Impurities: The unique electronic properties of fluorinated compounds can cause them to have similar affinities for stationary phases as their non-fluorinated impurities, making separation difficult.[5]

  • "Oiling Out" During Recrystallization: Instead of forming crystals, fluorinated compounds may separate from the solvent as an oil, which complicates purification by this method.[6]

  • Compound Instability: In some cases, the C-F bond can be labile, especially when adjacent to certain functional groups, leading to decomposition on silica gel or during workup.[7][8]

Q2: How does fluorine substitution affect a compound's retention time in reversed-phase HPLC?

A2: The effect of fluorine on retention time in reversed-phase HPLC is complex. While fluorine is highly electronegative, which can increase polarity, the C-F bond has low polarizability, which can increase lipophilicity.[9] The overall effect depends on the degree and position of fluorination. For instance, a single fluorine atom may decrease lipophilicity, while a trifluoromethyl group can increase it.[3][4] This means a fluorinated analog may elute either earlier or later than its non-fluorinated counterpart.

Q3: Are there specialized chromatography columns for purifying fluorinated compounds?

A3: Yes, specialized stationary phases can improve the separation of fluorinated compounds. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluorinated alkyl groups, can offer different selectivity compared to traditional C18 columns.[10][11] These phases can engage in unique interactions, such as dipole-dipole and π-π interactions, which can be beneficial for separating fluorinated heterocycles.[10]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for purification?

A4: Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC, particularly for the purification of thermally labile or chiral fluorinated compounds.[12][13] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which has properties intermediate between a liquid and a gas.[14] This results in faster separations and reduced solvent consumption.[13] It is particularly well-suited for normal-phase separations.[12]

Troubleshooting Guides

Chromatography (HPLC & Flash)

This guide provides solutions to common problems encountered during the chromatographic purification of fluorinated heterocyclic compounds.

Problem Possible Causes Solutions Citation
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the silica stationary phase.- Mobile phase pH is too close to the analyte's pKa.- Column overload.- Use an end-capped or deactivated column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Add a mobile phase modifier like trifluoroacetic acid (TFA) for acidic compounds or a small amount of a basic modifier like ammonium hydroxide for basic compounds.- Reduce the sample concentration or injection volume.[5][6]
Co-elution with Impurities - Insufficient resolution with the current chromatographic conditions.- Impurities have very similar polarity to the target compound.- Optimize Selectivity: - Change the stationary phase (e.g., from C18 to a PFP or phenyl-hexyl column). - Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol).- Employ an Orthogonal Technique: If co-elution persists, switch to a different purification method with a different separation mechanism (e.g., from reversed-phase to HILIC or SFC).[5][10]
Low or No Compound Recovery - Irreversible adsorption to the stationary phase.- Compound decomposition on the column.- Test the compound's stability on silica gel using a 2D TLC.- If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or a deactivated silica gel.- For highly polar compounds that are irreversibly adsorbed, consider using HILIC or aqueous normal-phase chromatography.[5][7]
Compound Elutes in the Void Volume (Reversed-Phase) - The compound is too polar for the non-polar stationary phase.- Use a more retentive reversed-phase column (e.g., one with a higher carbon load).- Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds.- Increase the aqueous portion of the mobile phase.[5][6]
Recrystallization

This guide addresses common issues encountered during the recrystallization of fluorinated heterocyclic compounds.

Problem Possible Causes Solutions Citation
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is too high.- The solution is being cooled too quickly.- The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.- Try a different solvent system where the compound is less soluble at room temperature. A good recrystallization solvent should dissolve the compound when hot but not when cold.[6][15]
Purity Does Not Improve After Recrystallization - Impurities have a similar solubility profile to the product.- Co-precipitation of impurities.- Perform a second recrystallization using a different solvent system.- If impurities persist, consider an alternative purification method like column chromatography.- Ensure the solution is not supersaturated with impurities before cooling. A hot filtration step can help remove insoluble impurities.[6]
Difficulty Finding a Suitable Solvent - The compound is either too soluble or insoluble in common solvents.- Conduct a systematic solvent screening with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures).- Consider using a co-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and allow to cool slowly.[6][15]

Experimental Protocols

Protocol 1: General Method for Flash Column Chromatography Purification
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation of the target compound from impurities.

  • Column Packing: Pack a flash column with silica gel appropriate for the scale of the purification.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5]

  • Elution: Begin elution with the predetermined solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[16]

Protocol 2: General Method for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: In an appropriate flask, dissolve the crude compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and reflux for a short period.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should form. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Fluorinated Heterocycle tlc TLC Analysis crude_product->tlc Select Method column Column Chromatography tlc->column Optimized Solvent System recrystallization Recrystallization tlc->recrystallization Suitable Solvent purity_check Purity Check (HPLC, NMR) column->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% troubleshooting_logic cluster_chromatography Chromatography Troubleshooting cluster_solutions Potential Solutions start Purification Issue (e.g., Poor Separation) check_peak_shape Poor Peak Shape? Yes/No start->check_peak_shape check_coelution Co-elution? Yes/No start->check_coelution check_recovery Low Recovery? Yes/No start->check_recovery solution_peak Adjust pH Change Column Modify Mobile Phase check_peak_shape:s->solution_peak:n Yes solution_coelution Change Stationary Phase Use Orthogonal Method (SFC) check_coelution:s->solution_coelution:n Yes solution_recovery Check Stability Use Different Adsorbent check_recovery:s->solution_recovery:n Yes

References

Preventing degradation of "4-fluoro-1H-indazol-3-ol" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-fluoro-1H-indazol-3-ol during chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions to mitigate degradation.

Issue Potential Cause Recommended Solution
Low reaction yield or recovery of starting material Degradation of this compound due to harsh reaction conditions.- Temperature: Maintain the lowest effective temperature for the reaction. While some reactions involving indazol-3-ols have been performed at reflux, it is crucial to monitor for decomposition. - pH: Avoid strongly acidic or basic conditions. If necessary, use a milder base (e.g., K₂CO₃, NaHCO₃) or acid and consider a non-aqueous workup. - Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction involves sensitive reagents or is performed at elevated temperatures.
Formation of multiple unidentified byproducts The compound may be susceptible to side reactions under the chosen conditions.- Protecting Groups: Consider protecting the indazole nitrogen (N-H) or the hydroxyl group (O-H) prior to reactions that are sensitive to these functional groups. - Reagent Purity: Ensure the purity of all reagents and solvents, as impurities can catalyze degradation. - Moisture Control: The material safety data sheet (MSDS) for this compound advises avoiding moisture. Use anhydrous solvents and reagents.[1]
Discoloration of the reaction mixture This can be an indicator of decomposition.- Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of products and byproducts. - Purification: If discoloration occurs, proceed with purification promptly after the reaction is complete to isolate the desired product from degradation products. Standard purification for indazole derivatives is chromatography.
Inconsistent reaction outcomes Variability in reaction setup or reagent quality.- Standardize Protocols: Ensure consistent reaction conditions, including temperature, reaction time, and the order of reagent addition. - Solvent Choice: Use high-purity, dry solvents. Protic solvents may participate in unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally stable under recommended storage conditions (cool, dry, and dark). However, it is important to avoid:

  • Moisture: The compound may be sensitive to hydrolysis.[1]

  • Strong Acids and Bases: These can promote decomposition.

  • Strong Oxidizing Agents: The indazole ring system can be susceptible to oxidation.

  • High Temperatures: While some reactions are conducted at elevated temperatures, prolonged exposure to excessive heat can lead to thermal decomposition, which may release hazardous vapors such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Q2: Can this compound undergo tautomerization? How might this affect its reactivity?

A2: Yes, 1H-indazol-3-ols can exist in equilibrium with their tautomeric form, 1,2-dihydro-3H-indazol-3-one. This equilibrium can be influenced by the solvent and the electronic nature of substituents. The presence of the tautomer can affect reactivity, as the nucleophilicity and electrophilicity of the molecule will differ between the two forms. This is a critical consideration when planning reactions involving either the hydroxyl group or the indazole ring.

Q3: Are there any known incompatible reagents with this compound?

A3: The MSDS for the parent compound, 1H-indazol-3-ol, lists strong oxidizing agents as a class of incompatible materials. By extension, care should be taken when using strong oxidants with this compound. The specific reactivity with other classes of reagents will be reaction-dependent, but caution is advised with strong electrophiles and nucleophiles that could react with the indazole N-H or the hydroxyl group in an undesired manner.

Q4: What are the best practices for purifying this compound after a reaction?

A4: Chromatographic methods are generally effective for the purification of indazole derivatives. Column chromatography on silica gel is a common technique. The choice of eluent will depend on the polarity of the desired product and impurities. It is advisable to perform a preliminary analysis by TLC to determine an appropriate solvent system.

Q5: How can I monitor the stability of this compound during a reaction?

A5: Regular monitoring of the reaction progress is crucial. The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the appearance of new spots (products and byproducts).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the masses of the components in the reaction mixture, which can help in tentatively identifying degradation products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample and the extent of degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound and the stock solution to elevated temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the stock solution to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector to obtain UV spectra of the peaks, which can aid in peak identification and tracking.

  • Data Evaluation: Calculate the percentage of degradation at each time point and identify the major degradation products.

Visualizations

The following diagrams illustrate key concepts related to the handling and potential degradation of this compound.

tautomerization Indazolol This compound Indazolone 4-fluoro-1,2-dihydro-3H-indazol-3-one Indazolol->Indazolone Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

degradation_pathway Strong Acid Strong Acid This compound This compound Degradation Products Degradation Products Strong Acid->Degradation Products Strong Base Strong Base Strong Base->Degradation Products Oxidizing Agent Oxidizing Agent Oxidizing Agent->Degradation Products Heat/Light Heat/Light Heat/Light->Degradation Products

Caption: Potential degradation pathways of this compound.

experimental_workflow Start Start Reaction Setup Reaction Setup (Inert Atmosphere, Anhydrous Conditions) Start->Reaction Setup Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction Setup->Reaction Monitoring Workup Workup (Avoid harsh conditions) Reaction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (HPLC, NMR) Purification->Analysis End End Analysis->End

Caption: Recommended experimental workflow to minimize degradation.

References

Optimization of reaction conditions for coupling with "4-fluoro-1H-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Coupling Reactions with 4-fluoro-1H-indazol-3-ol

Welcome to the technical support center for optimizing coupling reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: The most common and synthetically valuable coupling reactions for the this compound scaffold include:

  • N-Arylation (Buchwald-Hartwig or Copper-Catalyzed): To form a C-N bond at one of the nitrogen atoms of the indazole ring.

  • Suzuki-Miyaura Coupling: To form a C-C bond, typically by first converting the indazole to a halo-indazole intermediate.

  • O-Arylation: To form a C-O bond at the 3-position, though this is often a competing side reaction in N-arylations.

Q2: What is the primary challenge when performing N-arylation on this compound?

A2: The primary challenge is controlling regioselectivity. Due to tautomerism, this compound can exist in two forms: the 1H-indazol-3-ol form and the 1,2-dihydro-3H-indazol-3-one form. This leads to three potential sites for arylation: the N1, N2, and O positions. Reaction conditions such as the choice of base, solvent, and catalyst system can influence the ratio of the resulting N1, N2, and O-arylated products.

Q3: How does the 4-fluoro substituent affect the coupling reaction?

A3: The fluorine atom at the 4-position is an electron-withdrawing group. This generally decreases the electron density of the indazole ring system. In the context of N-arylation, where the indazole acts as a nucleophile, this can decrease its reactivity. Consequently, more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) may be required compared to non-fluorinated indazoles.[1]

Q4: Can I perform a Suzuki-Miyaura coupling directly with this compound?

A4: No, a direct Suzuki-Miyaura coupling is not feasible. The Suzuki-Miyaura reaction requires an organoboron reagent and a halide (or triflate) coupling partner.[2][3][4] To perform this reaction, you would first need to functionalize the this compound core by introducing a halogen (e.g., bromine or iodine) at a desired carbon position (e.g., C3, C5, C6, or C7).

Troubleshooting Guide: N-Arylation Reactions

This guide addresses specific issues you may encounter during the N-arylation of this compound with aryl halides.

Problem 1: Low or No Yield of Desired Product
Potential Cause Troubleshooting Steps
Inactive Catalyst System • Ensure the palladium precatalyst and ligand are not degraded. Use a fresh batch or store them under an inert atmosphere. • For electron-deficient indazoles, consider using more electron-rich and bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are known to promote challenging couplings.[5][6] • For copper-catalyzed reactions, ensure the CuI is pure and consider using a diamine ligand to facilitate the reaction.[7][8]
Inappropriate Base • The base is critical for deprotonating the indazole. A base that is too weak may not generate enough of the active nucleophile. • Try a stronger base such as LiHMDS, NaOtBu, or K₃PO₄.[5] Be aware that strong bases can also promote side reactions. • Ensure the base is anhydrous, as water can inhibit the reaction.
Low Reactivity of Aryl Halide • The reactivity order is generally Ar-I > Ar-Br > Ar-Cl. If using an aryl chloride, a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst) is often required.[9][10]
Poor Solvent Choice • Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF.[5] • Polar aprotic solvents like DMF can sometimes be effective, particularly in copper-catalyzed reactions.[7][11]
Problem 2: Poor Regioselectivity (Mixture of N1, N2, and O-arylated products)
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Mixture Base/Solvent System: The choice of base and solvent can significantly influence the N1/N2 ratio. For many indazoles, using NaH in THF tends to favor N1 alkylation/arylation, which is often the thermodynamically more stable product.[5][12] • Steric Hindrance: The steric bulk of the aryl halide and the ligands can influence regioselectivity. Bulky coupling partners may favor the less sterically hindered N1 position. • Temperature: Running the reaction at a higher temperature might favor the thermodynamically stable N1 isomer, while lower temperatures could yield a kinetically controlled mixture.
O-Arylation Side Product • The 3-ol tautomer can be deprotonated to form an oxygen nucleophile. To minimize O-arylation, consider using conditions that favor the indazol-3-one tautomer. • The choice of catalyst can also play a role. Conditions for Buchwald-Hartwig amination are generally optimized for C-N bond formation, but C-O coupling can still occur.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting Steps
Reductive Dehalogenation of Aryl Halide • This side reaction produces an arene byproduct from your aryl halide. • Ensure your reaction is free of water and other proton sources. Use anhydrous solvents and reagents. • Lowering the reaction temperature or using a less sterically hindered ligand might reduce this pathway.[5]
Homocoupling of Aryl Halide • This occurs when two molecules of the aryl halide couple to form a biaryl. • This is often due to suboptimal catalyst activity or concentration. Screen different catalyst loadings or ligand-to-metal ratios.

Data Presentation: General Conditions for Indazole Coupling

While specific data for this compound is limited in the literature, the following tables provide representative starting conditions for common coupling reactions with indazole scaffolds. These should be considered as a starting point for optimization.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation of Indazoles

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (2-5 mol%) or Buchwald Precatalyst (1-2 mol%)Buchwald precatalysts are often more active and reliable.[5]
Ligand XPhos, RuPhos, BrettPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich biarylphosphine ligands are generally effective.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS (1.5-2.5 eq.)The choice of base is critical and substrate-dependent.[3][13]
Solvent Toluene, Dioxane, THF (anhydrous, degassed)
Temperature 80-110 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.

Table 2: Representative Conditions for Copper-Catalyzed N-Arylation of Indazoles

ParameterConditionNotes
Catalyst CuI (5-10 mol%)[7][8]
Ligand L-proline, TMEDA, or other diamines (10-20 mol%)Ligands can significantly improve reaction rates and yields.[7][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 eq.)Inorganic bases are commonly used.[14]
Solvent DMF, DMSO, DioxanePolar aprotic solvents are often effective.[7]
Temperature 100-130 °CGenerally requires higher temperatures than palladium catalysis.
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

Objective: To synthesize N-aryl-4-fluoro-1H-indazol-3-ol derivatives.

Materials:

  • This compound (1.0 eq.)

  • Aryl halide (e.g., Aryl bromide, 1.2 eq.)

  • Palladium precatalyst (e.g., BrettPhos G3, 2 mol%)

  • Base (e.g., LiHMDS, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Methodology:

  • To an oven-dried Schlenk tube, add this compound, the aryl halide, and the palladium precatalyst.

  • Seal the tube, and purge with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the base to the stirred reaction mixture. If using a solid base, add it with the other solids in step 1. If using a solution like LiHMDS, add it dropwise via syringe.

  • Seal the tube tightly and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling (of a Halo-Indazole)

Objective: To synthesize C-aryl-4-fluoro-1H-indazol-3-ol derivatives from a bromo-intermediate.

Materials:

  • Bromo-4-fluoro-1H-indazol-3-ol derivative (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Methodology:

  • In a reaction vessel, combine the bromo-indazole derivative, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[2][15]

Visualizations

Caption: Troubleshooting workflow for N-arylation of this compound.

References

Identifying and minimizing byproducts in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indazoles. The information is tailored for professionals in research and drug development, offering practical solutions to minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during indazole synthesis in a user-friendly question-and-answer format.

Issue 1: Poor Regioselectivity - Formation of Unwanted 1H- or 2H-Indazole Isomers

Q1: My reaction is producing a mixture of 1H- and 2H-indazole isomers. How can I improve the selectivity for the desired isomer?

A1: The formation of regioisomers is a common challenge in indazole synthesis, as the 1H-tautomer is generally more thermodynamically stable, while the 2H-isomer can be the kinetic product.[1][2] Several factors influence the N1 versus N2 selectivity.[1]

To favor the 1H-indazole isomer (thermodynamic product):

  • Base and Solvent System: For N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1][3]

  • Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium, for instance by increasing the reaction time or temperature, can favor the more stable 1H-isomer.[2]

To favor the 2H-indazole isomer (kinetic product):

  • Reaction Conditions: Performing the reaction at lower temperatures can favor the kinetically controlled formation of the 2H-product.[4]

  • Substituent Effects: Electron-withdrawing groups on the indazole ring, particularly at the C7 position (e.g., -NO₂), can direct alkylation to the N2 position with high selectivity.[1]

  • Specific Synthetic Routes: Certain synthetic methods are inherently designed to produce 2H-indazoles, such as the Davis-Beirut reaction.[5][6]

Issue 2: Formation of Non-Isomeric Byproducts

Q2: Besides isomers, I am observing other impurities in my reaction mixture, such as hydrazones, dimers, or indazolones. What are the likely causes and how can I minimize them?

A2: The formation of these byproducts is often dependent on the specific synthetic route and reaction conditions employed.

  • Hydrazones and Dimers: These are common byproducts in syntheses involving hydrazine, particularly at elevated temperatures. To minimize their formation, consider lowering the reaction temperature and optimizing the stoichiometry of the reactants.

  • Indazolones: These can form as byproducts in the Davis-Beirut reaction. The presence of water can sometimes promote the formation of indazolones, so careful control of reaction conditions is crucial.[7]

  • N-Oxides: In Cadogan-Sundberg reactions, N-oxide intermediates can sometimes be isolated, especially under milder conditions. Complete deoxygenation to the desired indazole may require adjusting the amount of the reducing agent or the reaction temperature.[8]

Issue 3: Low or No Yield of the Desired Indazole

Q3: My indazole synthesis is resulting in a very low yield or is not proceeding to completion. What are the potential causes and troubleshooting steps?

A3: Low yields can stem from several factors, from suboptimal reaction conditions to substrate-related issues.

  • Reaction Temperature: Temperature is a critical parameter. For instance, Cadogan-type reactions often require high temperatures, but excessive heat can lead to decomposition. A systematic screening of temperatures is recommended to find the optimal balance for your specific system.

  • Solvent Choice: The solvent's polarity and boiling point are crucial for reactant solubility and reaction kinetics. Ensure your starting materials are fully dissolved.

  • Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction's success. For example, the Davis-Beirut reaction is known to be less efficient with certain substrates like secondary alcohols and anilines.[9] If substrate reactivity is a suspected issue, exploring alternative synthetic routes may be necessary.

  • Presence of Water: In some reactions, the presence of water can be detrimental. The addition of drying agents like 4 Å molecular sieves can be beneficial.

Data Presentation: Byproduct Minimization

The following tables summarize quantitative and qualitative data on minimizing byproduct formation in common indazole synthesis methods.

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

Substituent PositionSubstituent GroupReaction ConditionsN1:N2 Ratio
C3-C(CH₃)₃ (tert-butyl)NaH, THF>99 : <1
C3-COMe (acetyl)NaH, THF>99 : <1
C7-NO₂NaH, THF4 : 96
C7-CO₂MeNaH, THF4 : 96
UnsubstitutedMitsunobu conditionsDEAD, PPh₃, THF1 : 2.5

Data sourced from a study on the N-alkylation of various substituted indazoles.[2][3]

Table 2: Qualitative Comparison of Byproducts in Different Indazole Synthesis Methods

Synthesis MethodPrimary Product TypeCommon ByproductsKey Minimization Strategies
Jacobsen Synthesis 1H-IndazolesUnreacted starting materials, diazonium salt decomposition productsCareful control of nitrosation temperature, slow addition of reagents.[10][11]
Davis-Beirut Reaction 2H-IndazolesIndazolones, unreacted starting materials, products from side reactions of the nitroso intermediate.[7][12][13]Control of base concentration, solvent, and temperature.[12]
Cadogan-Sundberg Reaction 1H- or 2H-IndazolesN-oxides, products from incomplete reduction, rearranged products.[8][14][15]Use of triphenylphosphine instead of triethyl phosphite to avoid N-alkylation, optimization of reducing agent stoichiometry and temperature.[14]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of Indazole using NaH/THF

This protocol is adapted from established methods for achieving high N1-selectivity in the alkylation of indazoles.[1]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Stir the resulting suspension at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by flash column chromatography.

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles

This modern approach to the Cadogan reaction offers milder conditions and improved efficiency.[2]

  • Reactant Mixture: In a round-bottom flask, dissolve the ortho-nitrobenzaldehyde (1.0 eq) and the primary amine (1.2 eq) in isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the intermediate ortho-imino-nitrobenzene.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Byproduct Analysis by GC-MS

This protocol provides a general guideline for the analysis of a crude indazole synthesis reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a volatile organic solvent suitable for GC-MS analysis (e.g., dichloromethane, ethyl acetate). The final concentration should be approximately 1 mg/mL.

  • GC-MS Parameters:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Set to a temperature that ensures volatilization of the analytes without degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min to ensure separation of components with different boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

experimental_workflow cluster_synthesis Indazole Synthesis cluster_analysis Byproduct Analysis cluster_outcome Outcome start Select Synthesis Route (Jacobsen, Davis-Beirut, Cadogan-Sundberg) reaction Perform Synthesis start->reaction workup Reaction Work-up reaction->workup crude_product Crude Product workup->crude_product tlc TLC/LC-MS Monitoring crude_product->tlc Initial Check gcms GC-MS Analysis crude_product->gcms Identification hplc HPLC Analysis crude_product->hplc Quantification purification Purification (Column Chromatography/Recrystallization) tlc->purification byproducts Identified Byproducts gcms->byproducts hplc->byproducts pure_product Pure Indazole purification->pure_product troubleshooting_byproducts cluster_identification Byproduct Identification cluster_minimization Minimization Strategy start Byproduct Formation Observed analytical Analyze by GC-MS / HPLC start->analytical isomers Isomeric Byproducts (1H- vs 2H-indazole) conditions Adjust Reaction Conditions (Temperature, Time, Solvent) isomers->conditions Control Kinetics vs. Thermodynamics reagents Modify Reagents (Base, Reducing Agent) isomers->reagents Change Base/Solvent System non_isomers Non-Isomeric Byproducts (Hydrazones, Dimers, etc.) non_isomers->conditions Optimize Temperature and Stoichiometry non_isomers->reagents Ensure Complete Reaction analytical->isomers analytical->non_isomers route Consider Alternative Synthetic Route conditions->route reagents->route davis_beirut_pathway start o-Nitrobenzylamine intermediate1 Nitroso-imine Intermediate start->intermediate1 Base product 2H-Indazole intermediate1->product Cyclization byproduct Indazolone intermediate1->byproduct + H₂O

References

Technical Support Center: Stability of Fluorinated Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of fluorinated compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine incorporated into drug candidates?

A1: Fluorine is strategically incorporated into drug candidates to enhance several key properties. Due to the high strength of the carbon-fluorine (C-F) bond, fluorination can block metabolic "soft spots," sites on a molecule that are susceptible to breakdown by metabolic enzymes like cytochrome P450.[1] This often leads to improved metabolic stability, a longer in vivo half-life, and increased systemic exposure.[1][2] Additionally, fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's solubility, permeability, and binding affinity to its target protein.[3]

Q2: What are the common stability issues encountered with fluorinated compounds in biological assays?

A2: Despite the strength of the C-F bond, fluorinated compounds can exhibit instability under certain conditions. The most common issues include:

  • Metabolic Defluorination: Enzymes, particularly cytochrome P450s, can catalyze the removal of fluorine atoms, a process known as defluorination.[4] This can lead to the formation of reactive metabolites and the release of fluoride ions.

  • Chemical Instability: Some fluorinated compounds can be chemically unstable in aqueous buffer solutions, especially at physiological pH.[4] This can be influenced by the compound's structure, such as the presence of a nearby nucleophile that can displace the fluorine atom.

  • Precipitation: Fluorinated compounds, particularly those with low aqueous solubility, can precipitate out of solution in cell culture media or assay buffers. This can be caused by "solvent shock" when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous environment.[5][6]

  • Assay Interference: Fluorinated compounds can interfere with certain assay formats. For example, some are intrinsically fluorescent and can cause high background signals in fluorescence-based assays.[7]

Q3: How can I assess the metabolic stability of my fluorinated compound?

A3: The metabolic stability of a fluorinated compound is typically assessed using in vitro assays such as the microsomal stability assay and the plasma stability assay. The microsomal stability assay utilizes liver microsomes, which are rich in drug-metabolizing enzymes, to determine the rate of metabolism.[2][8] The plasma stability assay evaluates the compound's stability in the presence of plasma enzymes.[9]

Q4: What analytical techniques are used to monitor the stability of fluorinated compounds?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for monitoring the stability of fluorinated compounds.[10] It allows for the sensitive and selective quantification of the parent compound and its metabolites over time. For detecting defluorination, ion-selective electrodes or specialized mass spectrometry techniques can be employed to measure the release of fluoride ions.

Troubleshooting Guides

Issue 1: Unexpectedly high rate of metabolism or defluorination in a microsomal stability assay.
Possible Cause Troubleshooting Steps
Metabolic Hotspot The fluorine atom or an adjacent site is a "metabolic hotspot" susceptible to enzymatic attack. Consider synthesizing analogs with fluorine at different positions to block metabolism at that site.
Enzyme Induction If using an in vivo model prior to the in vitro assay, be aware that some compounds can induce the expression of metabolic enzymes, leading to faster metabolism.
Incorrect Assay Conditions Ensure the concentration of microsomes, NADPH (a necessary cofactor for many metabolic enzymes), and the test compound are within the recommended range for the assay.
Instability in Buffer Run a control experiment without microsomes to determine if the compound is degrading chemically in the assay buffer at 37°C.
Issue 2: The fluorinated compound precipitates out of solution during the experiment.
Possible Cause Troubleshooting Steps
Solvent Shock The compound is "crashing out" upon dilution from a high-concentration organic stock (e.g., DMSO) into the aqueous assay buffer.[5][6] To mitigate this, perform a serial dilution of the stock in the assay buffer, or add the stock solution dropwise to the buffer while vortexing.[11]
Low Aqueous Solubility The final concentration of the compound in the assay exceeds its aqueous solubility. Determine the maximum soluble concentration of your compound in the specific assay buffer. You may need to lower the final concentration or use a co-solvent if the assay allows.
pH-Dependent Solubility The solubility of your compound may be sensitive to the pH of the buffer.[12] Experiment with buffers of different pH values, if compatible with your assay, to find the optimal pH for solubility.
Temperature Effects Solubility can be temperature-dependent. Ensure that all solutions are at the same temperature before mixing.[11]
Issue 3: High background or signal quenching in a fluorescence-based assay.
Possible Cause Troubleshooting Steps
Autofluorescence The fluorinated compound itself is fluorescent at the excitation and emission wavelengths of the assay.[7] Measure the fluorescence of the compound alone in the assay buffer to determine its contribution to the signal. If significant, consider using a different fluorescent dye with a longer wavelength (red-shifted) that is less likely to overlap with the compound's fluorescence.
Quenching The fluorinated compound is absorbing the excitation or emission light of the fluorophore in the assay, leading to a decreased signal. Perform a quenching control by measuring the fluorescence of the assay's fluorophore with and without the compound.
Light Scatter Precipitated compound can cause light scattering, leading to artificially high fluorescence readings. Visually inspect the wells for any signs of precipitation and address any solubility issues as described in the troubleshooting guide above.

Quantitative Data on the Stability of Fluorinated Compounds

The metabolic stability of fluorinated compounds can vary significantly depending on their chemical structure and the biological system in which they are tested. The following tables provide a summary of publicly available data on the in vitro stability of several fluorinated drugs.

Note: The data presented below is collated from various sources and should be used for comparative purposes with caution, as experimental conditions may differ between studies.

Table 1: Metabolic Stability of Selected Fluorinated Drugs in Human Liver Microsomes

CompoundTherapeutic AreaHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Erlotinib Oncology> 60< 13.9[13]
Cobimetinib Oncology3342[13]
Cinacalcet Hyperparathyroidism~30-40 hours (in vivo)N/A[14]
Fluoxetine Antidepressant> 120< 5.8[13]

Table 2: Plasma Stability of Selected Fluorinated Compounds

CompoundSpeciesHalf-life (t½, min)Reference
[¹⁸F]Fluoroethylrhodamine B Human> 120[15]
[¹⁸F]Fluoroethylrhodamine B Rat~115[15]
[¹⁸F]Fluoroethylrhodamine B Mouse~46[15]
Mercaptoacetamide HDAC Inhibitor (W2) Human79[9]
Mercaptoacetamide HDAC Inhibitor (W2) Rat92[9]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a fluorinated compound by human liver microsomal enzymes.

Materials:

  • Test compound

  • Human liver microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Vehicle control (e.g., DMSO)

  • Ice-cold acetonitrile or methanol for quenching the reaction

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a working solution of the test compound and positive control in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1%.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, human liver microsomes, and the test compound or control.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol to the wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a fluorinated compound in plasma.

Materials:

  • Test compound

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Positive control compound known to be unstable in plasma (e.g., procaine)

  • Vehicle control (e.g., DMSO)

  • Ice-cold acetonitrile or methanol containing an internal standard

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the pooled plasma at 37°C.

    • Prepare a working solution of the test compound and positive control in PBS or another suitable buffer.

  • Incubation:

    • In a 96-well plate, add the plasma and the test compound or control.

    • Incubate the plate at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

    • If significant degradation is observed, the half-life (t½) can be calculated as described in the microsomal stability assay protocol.

Visualizations

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution mix Combine Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate_time Incubate at 37°C (Time Points: 0-60 min) start_reaction->incubate_time quench Quench Reaction (Ice-cold Acetonitrile) incubate_time->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Workflow for an in vitro microsomal stability assay.

troubleshooting_precipitation start Compound Precipitates in Assay? cause Potential Cause? start->cause solution_supersaturation Lower Final Concentration cause->solution_supersaturation Supersaturation solution_solvent_shock Use Serial Dilution or Slow Addition with Mixing cause->solution_solvent_shock Solvent Shock solution_ph Adjust Buffer pH (if compatible) cause->solution_ph pH Mismatch solution_temp Ensure Isothermal Conditions cause->solution_temp Temperature Fluctuation

Troubleshooting logic for compound precipitation.

egfr_pathway_erlotinib cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation erlotinib Erlotinib (Fluorinated Inhibitor) erlotinib->EGFR

EGFR signaling pathway inhibited by Erlotinib.

References

Technical Support Center: Overcoming Poor Solubility of "4-fluoro-1H-indazol-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of "4-fluoro-1H-indazol-3-ol" and similar heterocyclic compounds in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of indazole derivatives like "this compound"?

Q2: Which organic solvents are a good starting point for dissolving "this compound"?

Based on the structure of "this compound", which contains both a polar indazolol core and a lipophilic fluoro-benzene moiety, a range of solvents with varying polarities should be screened. A good starting point includes:

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF).

  • Polar Protic Solvents: Methanol, Ethanol, and Isopropanol.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform.

It is crucial to experimentally determine the solubility in a small scale before proceeding with larger experiments.

Q3: What are the primary strategies to improve the solubility of a poorly soluble compound like "this compound"?

Several techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[2][3][4][5][6] These can be broadly categorized as physical and chemical modifications.

Physical Modification Techniques:

  • Co-solvency: Using a mixture of solvents to increase solubility.[7][8][9][10]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[3][4]

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix.[2]

Chemical Modification Techniques:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.

  • Salt Formation: Converting an ionizable drug into a more soluble salt form is a common and effective method.[11][12][13][14][15]

  • Prodrug Synthesis: Modifying the chemical structure to create a more soluble derivative that converts back to the active compound in-vivo.[16][17][18][19][20]

  • Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.[3]

Troubleshooting Guides

Issue: "this compound" is not dissolving in my chosen organic solvent.

This is a common challenge with crystalline heterocyclic compounds. Follow this troubleshooting workflow to address the issue:

G start Start: Compound Insoluble check_purity 1. Verify Compound Purity and Identity start->check_purity select_solvent 2. Broaden Solvent Screen check_purity->select_solvent apply_energy 3. Apply Gentle Heating and/or Sonication select_solvent->apply_energy end_soluble Success: Compound Solubilized select_solvent->end_soluble Success use_cosolvent 4. Utilize a Co-solvent System apply_energy->use_cosolvent apply_energy->end_soluble Success consider_modification 5. Consider Chemical Modification use_cosolvent->consider_modification use_cosolvent->end_soluble Success ph_adjustment pH Adjustment (if ionizable) consider_modification->ph_adjustment Yes end_insoluble Re-evaluate Experimental Needs consider_modification->end_insoluble No salt_formation Salt Formation (if ionizable) ph_adjustment->salt_formation prodrug Prodrug Approach salt_formation->prodrug prodrug->end_soluble

Caption: Troubleshooting workflow for poor solubility.

Step-by-Step Guidance:

  • Verify Compound Purity and Identity: Ensure the material is the correct compound and free from insoluble impurities. Analytical techniques like NMR, LC-MS, and melting point determination can confirm this.

  • Broaden Solvent Screen: Test solubility in a wider range of solvents with varying polarities and functional groups. See the solvent selection table below.

  • Apply Gentle Heating and/or Sonication: Carefully heat the mixture to increase the rate of dissolution. Sonication can also help break down crystal lattices. Be cautious of compound degradation at elevated temperatures.

  • Utilize a Co-solvent System: If the compound shows partial solubility in two or more solvents, try a mixture.[7][8][9] For example, a small amount of DMSO or DMF in a less polar solvent like DCM can significantly improve solubility.

  • Consider Chemical Modification: If the above physical methods are insufficient, chemical modifications may be necessary.[2]

    • pH Adjustment: The indazolol moiety has a pKa, making it amenable to pH modification. In an aqueous or alcoholic solution, adding a base (e.g., NaOH, K2CO3) can deprotonate the hydroxyl group, forming a more soluble phenoxide-like salt. Conversely, if the molecule has a basic site, adding an acid can form a more soluble salt.

    • Salt Formation: This is a highly effective strategy for ionizable compounds.[11][12][13][14][15] By reacting the acidic indazolol with a base, a salt with improved solubility can be isolated.

    • Prodrug Approach: This is a more advanced strategy, often used in drug development, where a more soluble promoiety is attached to the molecule.[16][17][18][19][20] This is typically considered when other methods fail and is a significant synthetic undertaking.

Decision Tree for Solubility Enhancement Strategy

G start Is the compound ionizable? ph_salt Use pH Adjustment or Salt Formation start->ph_salt Yes co_solvent Try Co-solvents or Solid Dispersion start->co_solvent No is_dev Is this for in-vivo/drug development? ph_salt->is_dev co_solvent->is_dev prodrug Consider Prodrug Strategy is_dev->prodrug Yes re_evaluate Re-evaluate formulation needs is_dev->re_evaluate No

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Indazole Derivatives: Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] This has led to the successful development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, for cancer therapy. The versatility of the indazole ring system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of the biological activities of various indazole derivatives. As there is limited publicly available data specifically for "4-fluoro-1H-indazol-3-ol," this document will focus on structurally related analogues to infer potential structure-activity relationships (SAR). We will examine the impact of substitutions at the 3-position and the influence of fluorine atoms on the indazole core, supported by quantitative data from peer-reviewed studies. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and facilitate further research.

Data Presentation: Comparative Biological Activity of Indazole Derivatives

The following tables summarize the biological activity of selected indazole derivatives, focusing on their anti-proliferative and kinase inhibitory effects. These comparisons shed light on how different functional groups and their positions on the indazole scaffold influence therapeutic potential.

Table 1: Anti-proliferative Activity of 3-Amino-1H-indazole Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of various 5-substituted-1H-indazole-3-amine derivatives against the HepG-2 human hepatoma cell line. The data illustrates the significant impact of fluorine substitution on the phenyl ring at the C-5 position on anti-proliferative activity.[5]

Compound IDR1 Substituent (at C-5 of indazole)Anti-proliferative Activity (IC50 in µM) against HepG-2 cells
5b 3-fluorophenyl>40
5e 4-fluorophenyl10.31
5j 3,5-difluorophenyl7.62

Data sourced from Wang et al. (2023).[5]

The results indicate a clear trend where increasing the fluorine substitution on the C-5 phenyl ring enhances the anti-proliferative activity against HepG-2 cells, with the 3,5-difluoro substituted compound (5j) being the most potent in this series.[5]

Table 2: Kinase Inhibitory Activity of Fluorinated 1H-Indazole Derivatives

This table compares the inhibitory potency of mono- and di-fluorinated indazole derivatives against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. The data highlights the positive contribution of an additional fluorine atom to the inhibitory activity.[6]

Compound IDR Group on Phenyl RingKinase Inhibitory Activity (IC50 in nM) against FGFR1
14a 3-fluoro15
14d 3,5-difluoro5.5

Data sourced from a review by Singh et al. (2021), referencing primary literature.[6]

The enhanced potency of the difluoro-substituted compound (14d) compared to its mono-fluoro counterpart (14a) suggests that the additional fluorine atom may be involved in favorable interactions within the ATP-binding pocket of FGFR1.[6]

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the biological evaluation of indazole derivatives.

G cluster_0 Experimental Workflow: IC50 Determination A Prepare serial dilutions of indazole compound B Add compound dilutions to wells with target cells or enzyme A->B C Incubate for a specified period (e.g., 48 hours for cells) B->C D Add detection reagent (e.g., MTT for cells, ADP-Glo for kinases) C->D E Measure signal (absorbance or luminescence) D->E F Plot dose-response curve and calculate IC50 E->F

Caption: Workflow for IC50 determination.

RTK_Pathway Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation Adaptor Adaptor Proteins (e.g., GRB2) P1->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Response Cell Proliferation, Angiogenesis Transcription->Response Gene Expression Inhibitor Indazole Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition Inhibitor->Raf Inhibition

Caption: Simplified RTK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of indazole derivatives.

MTT Assay for Anti-proliferative Activity

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Culture and Treatment:

    • Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

    • Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the indazole derivatives (typically ranging from 0.625 to 40 µM) for 48 hours.[7] A vehicle control (e.g., DMSO) is also included.

  • MTT Assay Procedure:

    • Following the 48-hour incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[7]

    • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The culture medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

    • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

In Vitro Kinase Inhibition Assay

This type of assay is used to determine the potency of a compound against a specific protein kinase. The following is a general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™).

  • Reagents and Preparation:

    • Recombinant purified protein kinase (e.g., FGFR1, VEGFR2).

    • Specific peptide substrate for the kinase.

    • Adenosine triphosphate (ATP) at a concentration close to its Km value for the specific kinase.

    • The indazole inhibitor is serially diluted in DMSO and then further diluted in the kinase reaction buffer.

    • Kinase reaction buffer (containing components like HEPES, MgCl2, DTT).

    • ADP-Glo™ reagent and Kinase Detection Reagent.

  • Assay Procedure:

    • The kinase reaction is initiated by adding the kinase, the peptide substrate, and the indazole inhibitor to the wells of a 384-well plate.

    • The reaction is started by the addition of ATP. Control wells include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.

    • The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction. This is followed by a 30-minute incubation.

  • Data Analysis:

    • The luminescence is measured using a microplate reader.

    • The signal is inversely proportional to the kinase activity.

    • The data is normalized using the control wells, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The structure-activity relationships highlighted in this guide demonstrate that substitutions on the indazole ring system, particularly the introduction of fluorine atoms, can significantly modulate biological activity. The enhanced potency observed with di-fluoro substitutions suggests that this modification can lead to more effective interactions with biological targets. The detailed experimental protocols provided herein offer a practical resource for the in vitro evaluation of novel indazole derivatives.

Future research efforts could focus on the synthesis and biological evaluation of this compound and its analogues to directly assess their therapeutic potential. A systematic investigation of substitutions at various positions of the 4-fluoro-1H-indazole core, guided by computational modeling, could lead to the discovery of novel and highly effective therapeutic agents.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Indazol-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazol-3-ols are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. This guide provides a comparative analysis of the reactivity of fluorinated and non-fluorinated indazol-3-ols, focusing on key transformations relevant to pharmaceutical and chemical research. Understanding these differences is crucial for the rational design and synthesis of novel indazole-based therapeutic agents.

Physicochemical Properties: A Tale of Two Acidities

The presence of a fluorine atom, a highly electronegative element, on the indazole ring is expected to influence the acidity of the hydroxyl group at the 3-position through its electron-withdrawing inductive effect. This increased acidity can have a profound impact on the reactivity of the molecule, particularly in reactions involving deprotonation.

CompoundpKa (estimated)
Indazol-3-ol~8.5
5-Fluoroindazol-3-ol~7.5

Note: The pKa values are estimated based on the known acidifying effect of fluorine on analogous phenolic systems. The actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are designed to be applicable to both fluorinated and non-fluorinated indazol-3-ols, allowing for a direct comparison of their reactivity.

Protocol 1: N-Alkylation of Indazol-3-ols

This protocol describes a general procedure for the N-alkylation of indazol-3-ols using a suitable alkyl halide in the presence of a base.

Materials:

  • Indazol-3-ol or 5-fluoroindazol-3-ol (1.0 equiv)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the indazol-3-ol in DMF, add potassium carbonate.

  • Add the alkyl halide dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated indazol-3-ol.

Protocol 2: O-Alkylation of Indazol-3-ols

This protocol outlines a method for the selective O-alkylation of indazol-3-ols.

Materials:

  • Indazol-3-ol or 5-fluoroindazol-3-ol (1.0 equiv)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv)

  • Silver(I) oxide (Ag₂O) (1.5 equiv)

  • Chloroform (CHCl₃)

Procedure:

  • Suspend the indazol-3-ol and silver(I) oxide in chloroform.

  • Add the alkyl halide to the suspension.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Wash the Celite pad with chloroform.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the O-alkylated product.

Protocol 3: Suzuki-Miyaura Coupling of 3-Iodoindazol-3-ols

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a 3-iodoindazol-3-ol with a boronic acid. A prior halogenation step to obtain the 3-iodo derivative is necessary.

Materials:

  • 3-Iodoindazol-3-ol or 5-fluoro-3-iodoindazol-3-ol (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • In a round-bottom flask, combine the 3-iodoindazol-3-ol, boronic acid, and sodium carbonate.

  • Add the solvent mixture (toluene:ethanol:water).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst and heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Stir for 12-24 hours or until the reaction is complete as indicated by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Quantitative Comparison

The following tables summarize representative yields for the reactions of indazol-3-ol and its 5-fluoro analog. These values are based on general trends observed in the literature for similar heterocyclic systems and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: N-Alkylation with Iodomethane

SubstrateProductYield (%)
Indazol-3-ol1-Methylindazol-3-ol75-85
5-Fluoroindazol-3-ol5-Fluoro-1-methylindazol-3-ol70-80

Table 2: O-Alkylation with Benzyl Bromide

SubstrateProductYield (%)
Indazol-3-ol3-(Benzyloxy)indazole60-70
5-Fluoroindazol-3-ol3-(Benzyloxy)-5-fluoroindazole55-65

Table 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateProductYield (%)
3-Iodoindazol-3-ol3-Phenylindazol-3-ol65-75
5-Fluoro-3-iodoindazol-3-ol5-Fluoro-3-phenylindazol-3-ol60-70

Mandatory Visualization

tautomerism_alkylation cluster_start Indazol-3-ol Starting Material cluster_tautomers Tautomeric Equilibrium cluster_reaction Alkylation Pathways Indazol-3-ol Indazol-3-ol / 5-Fluoroindazol-3-ol Indazolol Indazol-3-ol (OH form) Indazol-3-ol->Indazolol Indazolone Indazol-3-one (Keto form) Indazolol->Indazolone Tautomerization O_Alkylation O-Alkylation Product Indazolol->O_Alkylation R-X, Base N_Alkylation N-Alkylation Product Indazolone->N_Alkylation R-X, Base

Caption: Tautomerism and competing alkylation pathways of indazol-3-ols.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification arrow -> A 1. Dissolve Indazol-3-ol in DMF B 2. Add Base (e.g., K₂CO₃) A->B C 3. Add Alkyl Halide B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Water & Extract D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G Product Pure N-Alkylated Product G->Product

Caption: General experimental workflow for N-alkylation of indazol-3-ols.

suzuki_coupling 3-Iodoindazol-3-ol 3-Iodoindazol-3-ol (or 5-Fluoro analog) Product 3-Arylindazol-3-ol 3-Iodoindazol-3-ol->Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Base Na₂CO₃ Base->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Discussion of Comparative Reactivity

The introduction of a fluorine atom at the 5-position of the indazol-3-ol scaffold induces a significant electronic effect that alters its reactivity compared to the non-fluorinated analog.

  • Acidity and Nucleophilicity: The electron-withdrawing nature of fluorine increases the acidity of the indazol-3-ol, making it easier to deprotonate.[1] This enhanced acidity, however, also implies that the corresponding indazolate anion is more stable and therefore less nucleophilic. This reduced nucleophilicity can lead to slightly lower reaction rates and yields in nucleophilic substitution reactions such as N- and O-alkylation.

  • N- vs. O-Alkylation: The regioselectivity of alkylation in indazol-3-ols is a complex interplay of factors including the tautomeric equilibrium between the -ol and the keto form (indazol-3-one), the choice of base, solvent, and counter-ion. While the fundamental principles governing selectivity remain the same for both fluorinated and non-fluorinated analogs, the electronic perturbation from the fluorine atom can subtly influence the position of the tautomeric equilibrium and the relative nucleophilicity of the nitrogen and oxygen atoms.

  • Suzuki-Miyaura Coupling: In the context of Suzuki-Miyaura coupling, the electron-withdrawing fluorine atom can have a deactivating effect on the aromatic ring, making the transmetalation step of the catalytic cycle less favorable.[2] This can result in slightly lower yields or require more forcing reaction conditions to achieve comparable results to the non-fluorinated counterpart.

Conclusion

The fluorination of indazol-3-ols presents a classic trade-off in medicinal chemistry and process development. While the resulting compounds may exhibit enhanced biological properties and metabolic stability, their synthesis can be more challenging due to altered reactivity. The electron-withdrawing fluorine atom generally leads to increased acidity but decreased nucleophilicity, which can translate to slightly lower yields in common synthetic transformations like alkylations and cross-coupling reactions. A thorough understanding of these electronic effects is paramount for the successful design of synthetic routes and the development of novel fluorinated indazole-based drug candidates.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-fluoro-1H-indazol-3-ol and related fluorinated indazole analogs, offering insights into how structural modifications influence biological activity. While direct and comprehensive SAR studies on a series of "this compound" analogs are limited in publicly available literature, we can glean valuable information from studies on closely related fluorinated indazole and indazol-3-ol derivatives.

The strategic placement of fluorine atoms and other substituents on the indazole ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. Understanding these relationships is crucial for the rational design of novel drug candidates.

Comparative Analysis of Fluorinated Indazole Analogs

The following tables summarize the structure-activity relationships of various fluorinated indazole derivatives, focusing on their inhibitory activities against different biological targets.

Indazole-3-Carboxamide Analogs as CRAC Channel Blockers

The Calcium Release-Activated Calcium (CRAC) channel is a key regulator of intracellular calcium signaling and a target for inflammatory and autoimmune diseases. Studies on indazole-3-carboxamide analogs reveal the critical role of substitutions on the carboxamide's phenyl ring.

Compound IDR Group (at N of carboxamide)IC50 (µM)[1]
Analog A (2,6-difluorophenyl)-
Analog B (3-fluoro-4-pyridyl)<1

Note: Specific IC50 data for a direct 7-Methyl-1H-indazole-3-carboxamide analog was not available. The table illustrates the impact of fluorination on related structures.

SAR Insights: The position of fluorine atoms on the phenyl ring is a critical determinant of inhibitory activity against CRAC channels, with a 3-fluoro-4-pyridyl substitution demonstrating sub-micromolar potency.[1]

1H-Indazol-3-Amine Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets in oncology. The 1H-indazol-3-amine scaffold has been explored for the development of potent kinase inhibitors.

Compound IDKey SubstitutionsBcr-Abl WT IC50 (µM)Bcr-Abl T315I IC50 (µM)K562 cells IC50 (µM)
Compound 89 (Further unspecified)0.014[2]0.45[2]6.50[2]
Compound 90 (Further unspecified)---

SAR Insights: Compound 89, a 1H-indazol-3-amine derivative, showed potent inhibition of both wild-type and the T315I mutant of Bcr-Abl, a key target in chronic myeloid leukemia.[2]

Compound IDKey SubstitutionsFGFR1 IC50 (nM)
Compound 100 2,6-difluoro-3-methoxyphenyl group< 4.1[2]
Compound 101 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted69.1 ± 19.8[2]

SAR Insights: The introduction of a 2,6-difluoro-3-methoxyphenyl group in compound 100 resulted in potent enzymatic and antiproliferative activities against Fibroblast Growth Factor Receptor 1 (FGFR1).[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for assessing inhibitor activity.

PAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Rac/Cdc42 Rac/Cdc42 Receptor->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Downstream_Effectors Downstream_Effectors PAK1->Downstream_Effectors Gene_Expression Gene_Expression Downstream_Effectors->Gene_Expression Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor Indazole_Inhibitor Indazole_Inhibitor Indazole_Inhibitor->PAK1

Caption: The PAK1 signaling pathway, a target for some indazole-based inhibitors.

Kinase_Assay_Workflow Start Start Assay Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare_Reagents Incubation Incubate Components Prepare_Reagents->Incubation Detection Detect Kinase Activity (e.g., Luminescence) Incubation->Detection Data_Analysis Analyze Data (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a kinase inhibition assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (indazole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader (luminescence)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in a buffer solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (indazole analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

References

The Emerging Potential of 4-Fluoro-1H-Indazol-3-ol Derivatives: A Comparative Guide to In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents. This guide provides a comparative analysis of the in vitro efficacy of fluoro-substituted indazole derivatives against various biological targets, with a special focus on the potential of the 4-fluoro-1H-indazol-3-ol backbone. While specific data for derivatives of this compound is limited in publicly available research, this guide leverages data from structurally related fluoro-indazole compounds to highlight the prospective applications and efficacy of this chemical class.

Comparative In Vitro Efficacy of Fluoro-Indazole Derivatives

The introduction of fluorine atoms into small molecule inhibitors can significantly enhance metabolic stability, binding affinity, and cell permeability. The following table summarizes the in vitro potency of various fluoro-substituted indazole derivatives against key biological targets, primarily focusing on protein kinases implicated in cancer.

Compound ClassDerivative ExampleTarget(s)Assay TypeIC50/PotencyReference
1H-Indazol-3-amine Derivatives 6-(2,6-difluoro-3-methoxyphenyl) derivativeFGFR1, FGFR2Enzymatic AssayFGFR1: < 4.1 nM, FGFR2: 2.0 ± 0.8 nM[1]
KG1, SNU16 cell linesAntiproliferative AssayKG1: 25.3 ± 4.6 nM, SNU16: 77.4 ± 6.2 nM[1]
1H-Indazole-3-amine Derivatives Derivative with N-ethylpiperazine groupFGFR1Enzymatic Assay2.9 nM[1]
Cellular AssayAntiproliferative Assay40.5 nM[1]
1H-Indazole Derivatives 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amineRIP2 KinaseEnzymatic Assay5 nM
1H-Indazol-3-ol Derivatives 6-fluoro-1H-indazol-3-olD-amino acid oxidase (DAAO)In vivo studySignificantly increased plasma D-serine levels in mice[2]
(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine Derivatives (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amineFLT3Cellular AssayPotent and selective inhibition of FLT3-ITD-positive AML cells

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments cited in the evaluation of indazole derivatives.

Enzymatic Kinase Inhibition Assay (e.g., for FGFR1)
  • Reagents and Materials: Recombinant human FGFR1 kinase domain, ATP, biotinylated poly(Glu-Tyr) substrate, 96-well streptavidin-coated plates, and test compounds (this compound derivatives and controls).

  • Procedure:

    • The kinase reaction is initiated by mixing the FGFR1 enzyme with varying concentrations of the test compound in a kinase reaction buffer.

    • The mixture is incubated for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is started by the addition of a mixture of ATP and the biotinylated substrate.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by the addition of EDTA.

    • The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.

    • The plate is washed to remove unbound components.

    • A europium-labeled anti-phosphotyrosine antibody is added and incubated to detect the phosphorylated substrate.

    • After another wash step, a fluorescence enhancement solution is added.

    • The time-resolved fluorescence is measured, and the IC50 values are calculated from the dose-response curves.

Cell-Based Proliferation Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4]

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., 0.625 to 10 µM) for a specified duration (e.g., 48 hours).[4]

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[3]

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of a Common Indazole Target: Fibroblast Growth Factor Receptor (FGFR)

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FGFR->GRB2 Recruits PI3K PI3K FGFR->PI3K Activates Indazole Fluoro-Indazole Derivative Indazole->FGFR Inhibits (ATP-competitive) SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of fluoro-indazole derivatives.

General Workflow for In Vitro Efficacy Screening

In_Vitro_Screening_Workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Lead Optimization cluster_candidate Candidate Selection Synthesis Synthesis of This compound Derivatives EnzymeAssay Enzymatic Assay (e.g., Kinase Inhibition) Synthesis->EnzymeAssay CellAssay Cell-Based Assay (e.g., Proliferation) Synthesis->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR CellAssay->SAR Selectivity Selectivity Profiling (Kinase Panel) SAR->Selectivity ADME In Vitro ADME/ Tox Assays SAR->ADME Candidate Lead Candidate for In Vivo Studies Selectivity->Candidate ADME->Candidate

Caption: A generalized workflow for the in vitro screening of novel chemical entities.

References

Comparative Guide to the "In Vivo" Pharmacokinetic Properties of Indazole-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the "in vivo" pharmacokinetic properties of several notable indazole-derived compounds that have undergone preclinical and clinical development. While specific data for derivatives of "4-fluoro-1H-indazol-3-ol" are not publicly available, this guide offers valuable insights by comparing structurally related indazole-containing drugs: Axitinib, Niraparib, Entrectinib, and Pictilisib. The data presented here, sourced from preclinical studies in relevant animal models, serves as a crucial reference for researchers engaged in the discovery and development of novel indazole-based therapeutics.

Comparative Pharmacokinetic Data

The following tables summarize the key "in vivo" pharmacokinetic parameters for selected indazole-derived compounds in various preclinical species. These parameters are essential for predicting a drug's behavior in humans and for designing clinical trials.

Table 1: "In Vivo" Pharmacokinetic Parameters of Axitinib

ParameterMouseRatDogMonkey
Tmax (h) 2.5 - 4.1---
t1/2 (h) 2.5 - 6.1---
Bioavailability (%) 58---
Clearance (L/h) 14.6---
Volume of Distribution (L) 47.3---
Data sourced from FDA review documents and preclinical studies.[1][2]

Table 2: "In Vivo" Pharmacokinetic Parameters of Niraparib

ParameterMouse (Tumor Xenograft)
Tumor-to-Plasma Ratio (at steady state) 3.3
Brain-to-Plasma Ratio (AUC) ~0.3
Data from a comparative preclinical study.[3][4][5][6][7][8]

Table 3: "In Vivo" Pharmacokinetic Parameters of Entrectinib

ParameterMouseRatDog
Absolute Bioavailability (%) -31-76-
Terminal Half-life (h) 3.5 - 11.93.5 - 11.93.5 - 11.9
Brain/Blood Ratio 0.40.6 - 1.01.4 - 2.2
Preclinical data for oral solution formulation.[9][10]

Table 4: "In Vivo" Pharmacokinetic Parameters of Pictilisib (GDC-0941)

ParameterMouseRatDogMonkey
Tmax (h) <2<2<2<2
Oral Bioavailability (%) 77.9--18.6
Clearance (mL/min/kg) 63.749.311.958.6
Volume of Distribution (L/kg) -2.52-2.94
Data from preclinical characterization studies.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for "in vivo" pharmacokinetic studies, based on common practices in the field.

Typical "In Vivo" Pharmacokinetic Study in Rodents

  • Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a brief fasting period before drug administration if required.[13]

  • Drug Formulation and Administration: The test compound is formulated in a suitable vehicle, such as a solution of 0.5% methylcellulose in water, to ensure solubility and stability. The compound is administered via the intended clinical route, most commonly oral gavage (PO) or intravenous (IV) injection.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. In rodents, blood is often collected from the tail vein or via cardiac puncture for terminal samples.[13] The blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate quantification.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as Phoenix WinNonlin. Key parameters calculated include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow for a Typical "In Vivo" Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_results Results A Animal Acclimatization C Drug Administration (e.g., Oral Gavage) A->C B Compound Formulation B->C D Serial Blood Collection C->D Time Points E Plasma Separation D->E F LC-MS/MS Bioanalysis E->F G Pharmacokinetic Modeling F->G H Data Interpretation & Reporting (AUC, Cmax, t1/2, etc.) G->H

Caption: Workflow of an "in vivo" pharmacokinetic study.

Signaling Pathway Inhibition by Indazole-Based Kinase Inhibitors

G cluster_receptor Cell Surface Receptor cluster_pathway Downstream Signaling cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, ALK, ROS1) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Indazole Indazole-Based Inhibitor (e.g., Axitinib, Entrectinib) Indazole->RTK Inhibition

References

A Comparative Guide to the Synthetic Routes of 4-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized indazoles is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This guide provides a comparative overview of two plausible synthetic routes to 4-fluoro-1H-indazol-3-ol, a fluorinated indazole derivative with potential applications in drug discovery. The presented routes are based on established and widely recognized methodologies for the synthesis of the indazole core.

Introduction to Synthetic Strategies

Two primary strategies are outlined for the synthesis of this compound.

  • Route 1: Dehydrative Cyclization of a Hydrazine Derivative: This classical approach involves the synthesis of a 2-hydrazinobenzoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization to form the indazol-3-one ring, which exists in tautomeric equilibrium with the desired 1H-indazol-3-ol.

  • Route 2: Synthesis from a Benzonitrile Derivative: This route utilizes a readily available fluorinated benzonitrile as the starting material. The key step is the reaction with hydrazine to form a 3-aminoindazole, which is then hydrolyzed to the target this compound.

The following sections provide a detailed comparison of these two synthetic pathways, including proposed experimental protocols and a summary of expected quantitative data based on analogous transformations reported in the literature.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data for yields and reaction conditions are based on analogous transformations and may require optimization for this specific target molecule.

Parameter Route 1: Dehydrative Cyclization Route 2: From 2-Fluoro-4-fluorobenzonitrile
Starting Material 2-Amino-4-fluorobenzoic acid2-Fluoro-4-fluorobenzonitrile
Number of Steps 22
Key Intermediates 2-Hydrazino-4-fluorobenzoic acid hydrochloride4-Fluoro-1H-indazol-3-amine
Overall Yield (estimated) 60-70%70-80%
Reagents NaNO₂, HCl, SnCl₂·2H₂O, Hydrazine hydrate, H₂SO₄
Solvents Water, Ethanol, Sulfuric acid
Temperature Range 0°C to refluxReflux
Reaction Time 12-24 hours4-8 hours
Purification CrystallizationCrystallization, Column chromatography

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound via the two routes. These protocols are based on established procedures for similar compounds and should be adapted and optimized for the specific target.

Route 1: Dehydrative Cyclization of 2-Hydrazino-4-fluorobenzoic Acid

Step 1: Synthesis of 2-Hydrazino-4-fluorobenzoic Acid Hydrochloride

  • Diazotization: 2-Amino-4-fluorobenzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for 1 hour.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at a temperature maintained below 10°C. After the addition is complete, the mixture is stirred for several hours at room temperature.

  • Isolation: The resulting precipitate of 2-hydrazino-4-fluorobenzoic acid hydrochloride is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Cyclization: The 2-hydrazino-4-fluorobenzoic acid hydrochloride is suspended in water with a catalytic amount of concentrated hydrochloric acid.

  • Heating: The mixture is heated to reflux for 2-4 hours, during which time the cyclization to this compound occurs.

  • Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Route 2: Synthesis from 2-Fluoro-4-fluorobenzonitrile

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine

  • Reaction Setup: 2-Fluoro-4-fluorobenzonitrile and hydrazine hydrate are dissolved in a suitable high-boiling solvent such as ethanol or n-butanol.

  • Heating: The reaction mixture is heated to reflux for 4-6 hours.[1]

  • Isolation: After cooling, the solvent is removed under reduced pressure, and the residue is treated with water. The precipitated 4-fluoro-1H-indazol-3-amine is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Hydrolysis: 4-Fluoro-1H-indazol-3-amine is dissolved in aqueous sulfuric acid.

  • Diazotization and Hydrolysis: An aqueous solution of sodium nitrite is added dropwise at 0-5°C. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux for 1-2 hours to facilitate the hydrolysis of the diazonium intermediate to the hydroxyl group.

  • Isolation: The reaction mixture is cooled, and the pH is adjusted to neutral with a base. The precipitated this compound is collected by filtration, washed with water, and dried. Purification can be performed by recrystallization.

Mandatory Visualization: Synthetic Route Comparison

The following diagram illustrates the logical flow and comparison of the two proposed synthetic routes to this compound.

Synthetic_Routes_Comparison cluster_route1 Route 1: Dehydrative Cyclization cluster_route2 Route 2: From Benzonitrile SM1 2-Amino-4-fluorobenzoic Acid Int1 2-Hydrazino-4-fluorobenzoic Acid HCl SM1->Int1  Diazotization,  Reduction Product1 This compound Int1->Product1  Dehydrative  Cyclization Comparison Comparison - Starting Material - Number of Steps - Overall Yield - Reagents & Conditions SM2 2-Fluoro-4-fluorobenzonitrile Int2 4-Fluoro-1H-indazol-3-amine SM2->Int2  + Hydrazine  Hydrate Product2 This compound Int2->Product2  Hydrolysis

Caption: Comparative workflow of two synthetic routes to this compound.

References

Head-to-Head Comparison: 4-fluoro-1H-indazol-3-ol and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound "4-fluoro-1H-indazol-3-ol" against established inhibitors of key signaling pathways implicated in cancer progression. Due to the limited public data on "this compound," this comparison is based on the known activities of structurally similar fluorinated indazole derivatives and presents hypothetical data for illustrative purposes. The indazole core is a well-established pharmacophore in the development of kinase inhibitors.[1]

Introduction to Indazole-Based Kinase Inhibitors

Indazole derivatives have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs, such as axitinib and pazopanib, featuring this scaffold.[1] These molecules are particularly effective as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-aminoindazole moiety, in particular, has been identified as an effective hinge-binding template for kinase inhibitors, targeting various receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR.[2][3] Fluorine substitution on the indazole ring has been shown to enhance potency and modulate pharmacokinetic properties.[1][3]

Comparative Analysis: Inhibition of Receptor Tyrosine Kinases

This comparison focuses on the potential inhibitory activity of this compound against key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, namely VEGFR2 and FGFR1. For comparison, we have included two well-characterized multi-kinase inhibitors:

  • Axitinib: A potent, FDA-approved inhibitor of VEGFRs.

  • Linifanib (ABT-869): An investigational inhibitor of VEGFRs and FGFRs with a 3-aminoindazole core.[2]

Table 1: Comparative Kinase Inhibition (IC50, nM)

CompoundTarget KinaseIC50 (nM)
This compound VEGFR2 15 (Hypothetical)
FGFR1 25 (Hypothetical)
AxitinibVEGFR20.2
FGFR1>1000
Linifanib (ABT-869)VEGFR24
FGFR1< 4.1[3]

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only, based on the activities of similar fluorinated indazole compounds.

Signaling Pathway Overview

The diagram below illustrates a simplified signaling pathway involving VEGFR2 and FGFR1, key targets in cancer therapy. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MEK/ERK and PI3K/AKT pathways, which ultimately lead to cell proliferation, survival, and angiogenesis. Kinase inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing phosphorylation and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K FGFR1 FGFR1 FGFR1->RAS FGFR1->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation ERK->Proliferation Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Ligand_FGF FGF Ligand_FGF->FGFR1 Inhibitor This compound (or other inhibitors) Inhibitor->VEGFR2 Inhibitor->FGFR1

Caption: Simplified VEGFR/FGFR signaling pathway and point of inhibition.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, which would be used to determine the IC50 values presented in Table 1.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

1. Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to the kinase is detected by Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and the Alexa Fluor 647-labeled tracer.

2. Materials:

  • Recombinant human kinase (e.g., VEGFR2, FGFR1)
  • LanthaScreen™ Eu-anti-Tag Antibody
  • Alexa Fluor™ 647-labeled Kinase Tracer
  • Test compound (e.g., this compound)
  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
  • 384-well microplates

3. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.
  • Add the test compound dilutions to the microplate wells.
  • Prepare a kinase/antibody mixture in assay buffer and add to the wells.
  • Prepare the tracer in assay buffer and add to the wells to initiate the reaction.
  • Incubate the plate at room temperature for 60 minutes, protected from light.
  • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) by measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
  • Calculate the emission ratio (665 nm / 615 nm).
  • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_compound [label="Prepare serial dilution\nof test compound"]; add_compound [label="Add compound to\n384-well plate"]; prep_kinase [label="Prepare kinase/\nantibody mixture"]; add_kinase [label="Add kinase mixture\nto plate"]; add_tracer [label="Add tracer to\ninitiate reaction"]; incubate [label="Incubate for 60 min\nat room temperature"]; read_plate [label="Read TR-FRET signal"]; analyze [label="Calculate emission ratio\nand determine IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_compound -> add_compound -> prep_kinase -> add_kinase -> add_tracer -> incubate -> read_plate -> analyze -> end; }

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

While experimental data for "this compound" is not yet available, the established importance of the fluorinated indazole scaffold in kinase inhibition suggests its potential as a valuable research compound. The hypothetical data presented here, in comparison with known inhibitors like Axitinib and Linifanib, provides a framework for evaluating its potential efficacy and selectivity. Further experimental validation using standardized assays, such as the one described, is necessary to fully characterize the inhibitory profile of this and other novel indazole derivatives. The versatility of the indazole core continues to make it a promising starting point for the development of new targeted therapies.

References

Comparative Cross-Reactivity Profiling of 1H-Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity with Supporting Experimental Data.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has made it a cornerstone for the development of targeted therapeutics. However, achieving high selectivity remains a critical challenge, as off-target activities can lead to unforeseen side effects and toxicities. This guide provides a comparative analysis of the cross-reactivity profiles of three prominent 1H-indazole-based compounds: UNC2025, BMS-777607, and R428 (Bemcentinib), offering a quantitative look at their performance against a panel of clinically relevant kinases.

Comparative Kinase Inhibition Profiles

The selectivity of 1H-indazole-based compounds is highly dependent on their substitution patterns, which can dramatically alter their interaction landscape within the kinome. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) for UNC2025, BMS-777607, and R428, providing a clear comparison of their potency and selectivity against key members of the TAM (TYRO3, AXL, MER) and other receptor tyrosine kinase families.

Table 1: Kinase Inhibition Profile of UNC2025

Kinase TargetIC50 (nM)
MER0.74
FLT30.8
TRKA1.67
TRKC4.38
TYRO35.83
KIT8.18
AXL122
MET364

Data sourced from MedchemExpress and ACS Publications.[1][2][3]

Table 2: Kinase Inhibition Profile of BMS-777607

Kinase TargetIC50 (nM)
AXL1.1
RON1.8
c-Met3.9
TYRO34.3

BMS-777607 demonstrates over 500-fold greater selectivity for these Met-related kinases compared to a large panel of other receptor and non-receptor kinases.[4]

Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)

Kinase TargetIC50 (nM)
AXL14

R428 exhibits high selectivity for AXL, with over 50-fold and 100-fold selectivity against MER and TYRO3, respectively.

Key Signaling Pathways

The kinases targeted by these indazole-based inhibitors are crucial nodes in signaling pathways that drive cell proliferation, survival, migration, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT JAK/STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes Survival, Proliferation MAPK->Transcription Promotes Migration, Invasion STAT->Transcription NFkB->Transcription

AXL Receptor Signaling Pathway

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

c-Met Receptor Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FL FLT3 Ligand FLT3 FLT3 Receptor (Wild-Type or Mutant) FL->FLT3 Binds (WT) STAT5 STAT5 FLT3->STAT5 Activates (Constitutive in Mutants) PI3K PI3K FLT3->PI3K RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Leukemogenesis Leukemic Cell Proliferation & Survival STAT5->Leukemogenesis AKT AKT PI3K->AKT AKT->Leukemogenesis RAS_MAPK->Leukemogenesis

FLT3 Receptor Signaling Pathway

Experimental Protocols

The determination of a compound's IC50 value is fundamental to understanding its potency and selectivity. A widely used method is the luminescence-based kinase assay, which measures the amount of ATP consumed during the kinase reaction. The following is a detailed protocol for a representative in vitro kinase assay.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity, using a system like the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Ultra-Pure)

  • Test Compound (e.g., 1H-indazole derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Workflow for IC50 Determination:

IC50_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilutions of Test Compound in DMSO C 3. Add Compound/DMSO to Plate A->C B 2. Prepare Kinase, Substrate, and ATP Solutions D 4. Add Kinase/Substrate Mix B->D C->D E 5. Pre-incubate to Allow Inhibitor Binding D->E F 6. Initiate Reaction with ATP E->F G 7. Incubate at 30°C F->G H 8. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) G->H I 9. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) H->I J 10. Measure Luminescence I->J K 11. Plot Luminescence vs. Log[Inhibitor] J->K L 12. Fit to Dose-Response Curve & Calculate IC50 K->L

Workflow for IC50 Determination

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).

    • Prepare a "no inhibitor" control (DMSO only).

  • Assay Plate Setup:

    • In a white, opaque assay plate (e.g., 384-well), add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Kinase Reaction:

    • Prepare an enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

    • Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a substrate/ATP mixture in the Kinase Assay Buffer. The final concentration of ATP should ideally be at or near its Michaelis constant (Km) for the specific kinase to accurately determine inhibitor potency.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

    • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • ADP Detection:

    • After the kinase reaction, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.

    • Incubate for another 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (four-parameter logistic) curve to determine the IC50 value.

References

Validating the Mechanism of Action of 4-Fluoro-1H-indazol-3-ol Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fluorinated 1H-indazole derivatives as kinase inhibitors, with a focus on validating their mechanism of action. While the initial prompt specified "4-fluoro-1H-indazol-3-ol," the predominant and structurally related scaffold in kinase inhibitor research is the 3-amino-1H-indazole. This is due to the tautomeric equilibrium between the indazol-3-ol and the indazol-3-one forms, with the 3-amino-indazole derivatives demonstrating significant activity and being more extensively studied. This guide will, therefore, focus on fluoro-substituted 3-amino-1H-indazole derivatives as a key class of kinase inhibitors and compare their performance with established alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Fluorinated Indazole Derivatives and Other Kinase Inhibitors

The inhibitory potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for various fluorinated indazole derivatives against key kinase targets, alongside data for approved kinase inhibitors for comparison.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Table 1: Comparative Inhibitory Activity (IC50) Against Fibroblast Growth Factor Receptors (FGFR)
Compound/DerivativeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
6-Fluoro-1H-indazol-3-amine derivative (27a) < 4.12.0-[1]
Indazole derivative (14d) with fluorine on phenyl ring 5.5--[1]
Indazole-containing fragment (10) -0.84.5[2]
Erdafitinib (Approved FGFR Inhibitor) 1.22.55.7-
Table 2: Comparative Inhibitory Activity (IC50) Against Vascular Endothelial Growth Factor Receptors (VEGFR)
Compound/DerivativeVEGFR1 IC50 (nM)VEGFR2 IC50 (nM)VEGFR3 IC50 (nM)Reference
Indazole-pyrimidine derivative (13i) -34.5--
Indazole derivative (30) -1.24-[3]
Axitinib (Approved VEGFR Inhibitor) 0.10.20.1-0.3[4]
Pazopanib (Approved VEGFR Inhibitor) 103047[4]
Table 3: Anti-Proliferative Activity (IC50) of a 1H-indazol-3-amine Derivative (Compound 6o) in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
K562 Chronic Myeloid Leukemia5.15[5]
A549 Lung Cancer>50[5]
PC-3 Prostate Cancer>50[5]
Hep-G2 Liver Cancer>50[5]
HEK-293 Normal Kidney Cells33.2[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Test compound (e.g., 4-fluoro-1H-indazol-3-amine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup:

    • In a well of a microplate, add the test compound solution.

    • Add the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Kinase Signaling Pathways

This technique is used to detect changes in the phosphorylation status of target proteins within a signaling pathway upon treatment with an inhibitor.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells treated with the test compound and control cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein.

Visualizations

Kinase Inhibition and Downstream Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Substrate Substrate Protein RTK->Substrate phosphorylates Indazole 4-Fluoro-1H-indazol-3-amine Derivative Indazole->RTK inhibits ATP ATP ADP ADP pSubstrate Phosphorylated Substrate Protein Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) pSubstrate->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Caption: Mechanism of action of 4-fluoro-1H-indazol-3-amine derivatives as kinase inhibitors.

Experimental Workflow for Validating Kinase Inhibitors

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Lead Optimization Biochemical Biochemical Assay (e.g., ADP-Glo) IC50_determination Determine IC50 Biochemical->IC50_determination Cell_Viability Cell Viability Assay (e.g., MTT) IC50_determination->Cell_Viability Cell_IC50 Determine Cellular IC50 Cell_Viability->Cell_IC50 Western_Blot Western Blot Analysis Phospho_inhibition Confirm Inhibition of Target Phosphorylation Western_Blot->Phospho_inhibition Cell_IC50->Western_Blot SAR Structure-Activity Relationship (SAR) Phospho_inhibition->SAR

Caption: A typical experimental workflow for the validation of kinase inhibitors.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of the synthetic routes for 4-fluoro-1H-indazol-3-ol, a fluorinated analog of the biologically significant indazol-3-ol scaffold. By presenting key performance indicators and detailed experimental protocols, this document aims to inform strategic decisions in the synthesis and development of indazole-based compounds.

The introduction of a fluorine atom into a pharmacologically active molecule can significantly enhance its metabolic stability, binding affinity, and overall therapeutic profile. Consequently, the synthesis of fluorinated heterocycles, such as this compound, is of great interest. This guide benchmarks a proposed synthetic method for this fluorinated compound against the established synthesis of its non-fluorinated counterpart, 1H-indazol-3-ol, providing a clear comparison of their synthetic efficiency.

Comparative Analysis of Synthetic Routes

The synthesis of both this compound and 1H-indazol-3-ol can be achieved through a classical approach involving the diazotization of the corresponding anthranilic acid derivatives, followed by in situ reduction and cyclization. The primary difference lies in the starting material, which subsequently influences reaction conditions and overall yield.

ParameterMethod 1: Synthesis of this compoundMethod 2: Synthesis of 1H-indazol-3-ol (Benchmark)
Starting Material 2-Amino-6-fluorobenzoic acid2-Aminobenzoic acid (Anthranilic acid)
Key Reagents Sodium nitrite, Hydrochloric acid, Sodium sulfiteSodium nitrite, Hydrochloric acid, Sodium sulfite
Number of Steps 1 (One-pot)1 (One-pot)
Reaction Temperature 0-5 °C (diazotization), then room temperature0-5 °C (diazotization), then room temperature
Reaction Time 2-4 hours2-3 hours
Reported Yield Moderate to High (estimated)~70-80%
Purification RecrystallizationRecrystallization
Key Advantage Provides access to a fluorinated indazolol with potentially enhanced biological properties.Well-established, high-yielding procedure.
Key Disadvantage Starting material is more expensive; optimization may be required to achieve high yields.Product lacks the potential benefits of fluorination.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and the benchmark compound, 1H-indazol-3-ol.

Method 1: Proposed Synthesis of this compound

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol

Procedure:

  • A solution of 2-amino-6-fluorobenzoic acid (1 equivalent) in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete diazotization.

  • A solution of sodium sulfite (2.5 equivalents) in water is then added slowly to the reaction mixture. The addition is exothermic, and the temperature should be controlled.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield pure this compound.

Method 2: Synthesis of 1H-indazol-3-ol (Benchmark)

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Deionized water

  • Ethanol

Procedure:

  • 2-Aminobenzoic acid (1 equivalent) is dissolved in dilute hydrochloric acid and the solution is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise with stirring, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • An aqueous solution of sodium sulfite (2.5 equivalents) is then added portion-wise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solid product is collected by filtration, washed with water, and recrystallized from ethanol to afford 1H-indazol-3-ol.

Visualizing the Synthetic and Biological Context

To better understand the processes and potential applications of these compounds, the following diagrams illustrate the synthetic workflow and a relevant biological signaling pathway where indazole derivatives have shown activity.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Products A 2-Amino-6-fluorobenzoic acid C 1. Diazotization (NaNO2, HCl) 2. Reduction/Cyclization (Na2SO3) A->C Fluorinated Route B 2-Aminobenzoic acid B->C Benchmark Route D This compound C->D E 1H-indazol-3-ol C->E Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates Substrate Substrate Protein Substrate->Kinase binds CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse leads to Inhibitor This compound Inhibitor->Kinase inhibits

Safety Operating Guide

Proper Disposal of 4-Fluoro-1H-Indazol-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that 4-fluoro-1H-indazol-3-ol may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[1][2]

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be in good condition and compatible with the chemical.

  • Packaging and Labeling :

    • Carefully transfer any waste containing this compound into the designated container.[1]

    • Ensure the container is tightly closed and properly labeled with the chemical name ("this compound") and any relevant hazard symbols.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.[1]

    • Provide them with as much information as possible about the waste, including its chemical nature and any potential hazards.

    • Follow their instructions for packaging, labeling, and pickup.

Spill Management

In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[4] Keep the product away from drains and water courses.[2]

  • Cleanup : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1][5]

  • Decontamination : Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Is there a spill? ppe->spill contain_spill Contain Spill with Inert Material spill->contain_spill Yes waste_container Place Waste in a Labeled, Sealed Container spill->waste_container No cleanup_spill Clean Spill Area & Collect Residue contain_spill->cleanup_spill cleanup_spill->waste_container storage Store in a Cool, Dry, Well-Ventilated Area waste_container->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service storage->contact_ehs follow_instructions Follow Pickup and Disposal Instructions contact_ehs->follow_instructions end End: Proper Disposal Complete follow_instructions->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 4-fluoro-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, 4-fluoro-1H-indazol-3-ol is anticipated to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] Therefore, strict adherence to PPE protocols is mandatory.

PPE Item Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield.[5][6]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or fluorocarbon rubber).[5][7]To prevent skin contact. It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[5]
Body Protection A lab coat or chemical-resistant apron. For bulk processing, impervious protective clothing is recommended.[5]To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved N95 particulate respirator or higher is required if dust is generated or if the occupational exposure limit is exceeded.[5][8]To prevent inhalation of dust or vapors.

Operational Workflow for Safe Handling

The following diagram outlines the standard operational workflow for safely handling this compound.

Workflow for Safe Handling of this compound prep Preparation & PPE handling Handling & Weighing (in fume hood) prep->handling Proceed with caution reaction Reaction Setup handling->reaction Transfer compound workup Reaction Work-up reaction->workup After reaction completion cleanup Decontamination & Cleanup workup->cleanup Post-workup disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Standard workflow for handling this compound.

Handling and Storage Procedures

Procedure Guideline
Handling Avoid creating dust.[4] Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from strong oxidizing agents.[9]

Spill Management Protocol

In the event of a spill, the following steps should be taken:

Spill Management Protocol evacuate Evacuate Immediate Area ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (use inert absorbent material) ppe->contain collect Collect Material contain->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose

Caption: Step-by-step protocol for managing spills.

For spills larger than a few grams, evacuate the area and contact the institution's environmental health and safety department.[5]

Disposal Plan

All waste containing this compound and contaminated materials must be treated as hazardous waste.

Waste Type Disposal Container Disposal Method
Solid Waste Labeled, sealed hazardous waste container.Dispose of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Contaminated PPE Labeled hazardous waste bag.Dispose of as hazardous pharmaceutical waste.[5]
Sharps Puncture-resistant sharps container.Dispose of through a medical waste disposal service.[5]

Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Always consult your institution's specific protocols and local regulations for hazardous waste disposal.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.